4-Ho-DET
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-16(4-2)9-8-11-10-15-12-6-5-7-13(17)14(11)12/h5-7,10,15,17H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHYMKDBKJPILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176755 | |
| Record name | 4-Hydroxy-N,N diethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22204-89-3 | |
| Record name | 4-Hydroxy-N,N-diethyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N,N diethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N,N diethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-N,N DIETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E0BR15575 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 4-hydroxy-N,N-diethyltryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), a psychedelic compound of the tryptamine class. Also known as ethocin, this compound is the 4-hydroxy analog of N,N-diethyltryptamine (DET).[1] This document provides a comprehensive overview of established synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Core Synthetic Strategies
The synthesis of this compound predominantly commences from a protected 4-hydroxyindole precursor. The two most prominent strategies involve:
-
Synthesis from a 4-O-Protected Indole : This classic and versatile approach utilizes a protecting group for the hydroxyl functionality of 4-hydroxyindole, most commonly a benzyl or acetyl group. The synthesis then proceeds by introducing the diethylaminoethyl side chain at the 3-position of the indole ring, followed by reduction and deprotection.
-
Synthesis via the Acetoxy Prodrug (4-AcO-DET) : An alternative and often more practical route for research purposes involves the synthesis of the O-acetylated prodrug, 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET).[2][3] This compound is reported to be more stable than this compound and is readily hydrolyzed in vivo by serum esterases to the active phenolic compound.[2] The synthesis of 4-AcO-DET can be achieved either by acetylation of this compound or through a more direct route from a protected tryptamine precursor.
A more modern approach, the Larock indole synthesis, presents a convergent and efficient method for constructing the substituted indole core, offering a potential alternative to the classical routes.
Pathway 1: Synthesis from 4-Benzyloxyindole
This pathway is a well-established method for producing various 4-hydroxytryptamines. It involves the protection of the hydroxyl group of 4-hydroxyindole as a benzyl ether, which is stable under the conditions required for the subsequent side-chain formation and reduction steps.
Experimental Protocol:
Step 1: Synthesis of 4-Benzyloxyindole-3-yl-N,N-diethylglyoxylamide
-
Reaction Setup : A solution of 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.
-
Addition of Oxalyl Chloride : A solution of oxalyl chloride (1.1 - 2.0 eq) in anhydrous diethyl ether is added dropwise to the cooled indole solution. A yellow precipitate of the indole-3-glyoxylyl chloride intermediate is formed. The mixture is stirred for an additional 30 minutes at low temperature.
-
Amidation : A solution of diethylamine (excess, e.g., 4.0 eq) in diethyl ether is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up : The reaction mixture is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-benzyloxyindole-3-yl-N,N-diethylglyoxylamide.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.
Step 2: Reduction of 4-Benzyloxyindole-3-yl-N,N-diethylglyoxylamide to 4-Benzyloxy-N,N-diethyltryptamine
-
Reaction Setup : A suspension of lithium aluminum hydride (LAH) (excess, e.g., 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere and cooled in an ice bath.
-
Addition of Glyoxylamide : A solution of 4-benzyloxyindole-3-yl-N,N-diethylglyoxylamide (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension.
-
Reaction : The reaction mixture is stirred at room temperature for a few hours and then heated to reflux for several more hours to ensure complete reduction of both the amide and the ketone functionalities.
-
Work-up : The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. The resulting granular precipitate of aluminum salts is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried, and the solvent is removed under reduced pressure to give crude 4-benzyloxy-N,N-diethyltryptamine.
-
Purification : The crude product can be purified by column chromatography or distillation under high vacuum.
Step 3: Debenzylation to 4-hydroxy-N,N-diethyltryptamine
-
Catalytic Transfer Hydrogenation : To a solution of 4-benzyloxy-N,N-diethyltryptamine (1.0 eq) in a suitable solvent such as methanol or ethanol, 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) and a hydrogen donor such as ammonium formate (excess, e.g., 5-10 eq) are added.[4][5][6]
-
Reaction : The mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable solvent and washed with water to remove ammonium salts. The organic layer is dried and evaporated to yield this compound.
-
Purification : The final product is often purified by recrystallization from a solvent mixture such as ethyl acetate/hexane. Due to its sensitivity to oxidation, this compound should be stored under an inert atmosphere at low temperatures.
| Step | Product | Typical Yield | Melting Point (°C) |
| 1 | 4-Benzyloxyindole-3-yl-N,N-diethylglyoxylamide | 70-95% | Not widely reported |
| 2 | 4-Benzyloxy-N,N-diethyltryptamine | 60-80% | Not widely reported |
| 3 | 4-hydroxy-N,N-diethyltryptamine | 80-95% | 103-106 |
Pathway 2: Synthesis of 4-AcO-DET and Subsequent Hydrolysis
This pathway offers the advantage of producing a more stable intermediate, 4-AcO-DET, which can be stored and handled with greater ease than the free phenol, this compound.
Experimental Protocols:
Route A: Acetylation of 4-hydroxy-N,N-diethyltryptamine
-
Reaction : this compound (1.0 eq) is dissolved in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine). Acetic anhydride (1.1-1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification : The reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The resulting 4-AcO-DET can be purified by chromatography or recrystallization.
Route B: One-Pot Debenzylation and Acetylation
-
Reaction : 4-Benzyloxy-N,N-diethyltryptamine (1.0 eq) is dissolved in a solvent such as benzene or ethyl acetate. Acetic anhydride (excess) and a catalytic amount of sodium acetate are added, along with a 10% Pd/C catalyst.
-
Hydrogenation : The mixture is subjected to hydrogenation, either with hydrogen gas in a Parr shaker or via catalytic transfer hydrogenation with a hydrogen donor.
-
Work-up and Purification : After the reaction is complete, the catalyst is filtered off, and the filtrate is worked up as described in Route A to isolate and purify 4-AcO-DET.
In Vitro Hydrolysis of 4-AcO-DET to this compound
-
Acid-Catalyzed Hydrolysis : 4-AcO-DET can be hydrolyzed by heating in a dilute aqueous acid solution (e.g., acetic acid or hydrochloric acid).[7][8] The reaction progress can be monitored by TLC. After completion, the solution is neutralized to precipitate the this compound, which is then extracted and purified.
-
Base-Catalyzed Hydrolysis : While possible, base-catalyzed hydrolysis (e.g., with sodium hydroxide in an aqueous or alcoholic solution) should be performed under an inert atmosphere, as the resulting this compound is prone to oxidation in alkaline conditions.[7]
| Compound | Typical Yield (Route B) | Melting Point (°C) |
| 4-acetoxy-N,N-diethyltryptamine | 70-85% | Not widely reported for the freebase; salts are more common. |
Pathway 3: Larock Indole Synthesis (Proposed)
The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and a disubstituted alkyne.[9][10][11][12][13] This method could provide a convergent and efficient route to a 4-O-protected precursor of this compound.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 3. 4-Acetoxy-DET [bionity.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. ijcr.info [ijcr.info]
- 6. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. bluelight.org [bluelight.org]
- 8. 4-ACO-DMT Acid Hydrolysis - Welcome discussion - Welcome to the DMT-Nexus [dmt-nexus.me]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. synarchive.com [synarchive.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET)
This document provides a comprehensive technical overview of 4-hydroxy-N,N-diethyltryptamine (this compound), a psychedelic compound belonging to the tryptamine class. It covers its chemical structure, physicochemical properties, pharmacology, and available experimental data, intended for a scientific audience.
Chemical Identity and Structure
This compound, also known as Ethocin or CZ-74, is a synthetic tryptamine first synthesized in the late 1950s by Albert Hofmann and Franz Troxler.[1][2][3][4] It is the 4-hydroxy analog of N,N-diethyltryptamine (DET) and a close structural relative of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1]
The chemical structure of this compound is characterized by an indole ring hydroxylated at the 4-position, with a diethylaminoethyl side chain attached at the 3-position.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
|---|---|
| IUPAC Name | 3-[2-(diethylamino)ethyl]-1H-indol-4-ol[1][5] |
| Synonyms | 4-Hydroxy-DET, Ethocin, CZ-74[1][5] |
| CAS Number | 22204-89-3[1][5] |
| Molecular Formula | C₁₄H₂₀N₂O[1][5] |
| Molar Mass | 232.32 g/mol [1][5] |
| Appearance | White or off-white crystalline solid/powder[6] |
| Melting Point | 101.3 - 106 °C[1][6] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMF, and DMSO.[7] |
Pharmacology
This compound's primary mechanism of action is as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT₂ subfamily of receptors.[1][8] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT₂A receptor.[8] Prodrugs such as 4-AcO-DET (ethacetin) and 4-PO-DET (ethocybin) are believed to be hydrolyzed in the body to the active compound, this compound.[1][8]
Pharmacodynamics: Receptor Interactions
This compound acts as a potent agonist at human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[1][8] In-vitro studies using calcium flux assays have quantified its functional potency and efficacy at these receptors. The compound is also known to induce the head-twitch response (HTR) in mice, a behavioral model considered predictive of hallucinogenic potential in humans.[7]
Table 2: Receptor Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of this compound
| Receptor | Assay Type | Species | Value (nM) |
|---|---|---|---|
| 5-HT₂A | EC₅₀ (Ca²⁺ Flux) | Human | 6.8[9][10] |
| 5-HT₂B | EC₅₀ (Ca²⁺ Flux) | Human | 4.6[9][10] |
| 5-HT₂C | EC₅₀ (Ca²⁺ Flux) | Human | 35.7[9][10] |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.
Serotonin 5-HT₂A Receptor Signaling Pathway
As an agonist at the 5-HT₂A receptor, this compound initiates a downstream signaling cascade. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/₁₁ alpha subunit.[11][12] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol triphosphate (IP₃) and diacylglycerol (DAG).[12] These messengers are responsible for modulating intracellular calcium levels and activating protein kinase C, leading to various downstream cellular responses that are thought to underpin the compound's psychoactive effects.
Caption: 5-HT₂A receptor Gq signaling pathway activated by this compound.
Pharmacokinetics and Metabolism
Detailed human pharmacokinetic data for this compound is scarce. The onset of effects after oral administration is reported to be between 30 to 45 minutes, with a total duration of 2 to 6 hours.[1] The metabolism of this compound is not well-studied, but like other tryptamines such as its structural analog psilocin, it is expected to be metabolized in the liver, potentially involving demethylation, deamination by monoamine oxidase (MAO), and glucuronidation.[13]
Experimental Protocols
Synthesis
The synthesis of 4-hydroxytryptamines like this compound generally starts from a protected 4-hydroxyindole, such as 4-benzyloxyindole.[14] A common route involves the Speeter-Anthony tryptamine synthesis methodology. This involves reacting the protected indole with oxalyl chloride, followed by reaction with diethylamine to form the corresponding glyoxylamide intermediate. This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LAH), to yield the tryptamine backbone. The final step is the deprotection of the 4-hydroxy group (e.g., hydrogenolysis to remove a benzyl group).
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification of this compound. The following parameters are based on established forensic laboratory protocols.[6]
Table 3: Example GC-MS Protocol for this compound Analysis
| Parameter | Value |
|---|---|
| Sample Preparation | ~4 mg/mL in Methanol[6] |
| GC Column | HP-5MS (or equivalent), 30m x 0.25mm x 0.25µm[6] |
| Carrier Gas | Helium @ 1.5 mL/min[6] |
| Injector Temp. | 280°C[6] |
| Oven Program | 100°C (hold 0.5 min), ramp 20°C/min to 300°C (hold 9.0 min)[6] |
| MS Transfer Line | 280°C[6] |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Scan[6] |
In-Vitro Functional Assay: Calcium Flux
The functional activity of this compound at Gq-coupled receptors like 5-HT₂A is commonly assessed using a calcium flux assay.[9][10][15] This method measures the increase in intracellular calcium concentration following receptor activation.
Caption: General workflow for an in-vitro calcium flux assay.
Toxicology and Safety
There is a significant lack of formal toxicological studies on this compound.[16] The exact toxic dose and long-term health effects in humans are unknown. As with other 5-HT₂B receptor agonists, there is a theoretical concern regarding potential cardiotoxicity with frequent, high-dose use, though this has not been specifically studied for this compound.[8] Any research involving this compound should be conducted with appropriate caution and safety measures.
Legal Status
The legal status of this compound varies by country. In the United States, it is unscheduled at the federal level but could be considered an analog of psilocin (a Schedule I drug) under the Federal Analogue Act if intended for human consumption.[16] In other jurisdictions, such as the United Kingdom and Sweden, it is a controlled substance.[16] Researchers must ensure compliance with all local, national, and international regulations.
Conclusion
This compound is a classic psychedelic tryptamine with a pharmacological profile centered on serotonin 5-HT₂A receptor agonism. While its basic pharmacology is understood, significant gaps remain in the scientific literature, particularly concerning its metabolism, pharmacokinetics, and toxicology. The data and protocols presented here are intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development to guide further scientific inquiry into this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. D738 | 4-Hydroxy Diethyltryptamine (this compound)- Cloud-Clone Corp. [cloud-clone.com]
- 4. This compound [bionity.com]
- 5. 4-Hydroxy-N,N-diethyltryptamine | 22204-89-3 | FH24432 [biosynth.com]
- 6. swgdrug.org [swgdrug.org]
- 7. caymanchem.com [caymanchem.com]
- 8. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]
- 13. Psilocin - Wikipedia [en.wikipedia.org]
- 14. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.psychonautwiki.org [m.psychonautwiki.org]
The Pharmacological Profile of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N,N-diethyltryptamine, commonly known as 4-HO-DET or ethocin, is a synthetic psychedelic substance belonging to the tryptamine class. Structurally analogous to the endogenous neurotransmitter serotonin and the active component of psychedelic mushrooms, psilocin (4-HO-DMT), this compound has been a subject of interest in psychopharmacological research for its potential to modulate serotonergic systems. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available preclinical data on its receptor binding affinity, functional activity, and in vivo effects. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of psychedelic compounds and their therapeutic potential.
Mechanism of Action
The primary mechanism of action of this compound is its activity as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are predominantly attributed to its agonist activity at the serotonin 2A receptor (5-HT2A).[2][3][4] Like other classic psychedelics, activation of the 5-HT2A receptor by this compound is believed to induce a cascade of downstream signaling events, leading to alterations in perception, cognition, and mood.
Beyond the 5-HT2A receptor, this compound also exhibits activity at other serotonin receptor subtypes, including 5-HT2B and 5-HT2C.[1][2] There is also evidence to suggest that it may act as a serotonin reuptake inhibitor, although with low affinity.[1] The compound has shown no significant activity at various other targets, including adrenergic, dopamine, and muscarinic acetylcholine receptors, nor at the dopamine transporter.[1]
Pharmacodynamics: Quantitative Data
The following tables summarize the available quantitative data on the receptor binding affinity and functional activity of this compound.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor/Transporter | Kᵢ (nM) | Species | Radioligand | Notes |
| Muscarinic M₂ | 9,984 | Human | [³H]AF-DX 384 | Data from a comprehensive screen of multiple tryptamines.[5] |
| Dopamine D₃ | >10,000 | Human | [³H]Spiperone | [5] |
| Serotonin Transporter (SERT) | >10,000 | Human | [³H]Citalopram | [5] |
Table 2: Functional Activity (EC₅₀/ED₅₀) of this compound
| Assay | Receptor | EC₅₀/ED₅₀ | Species | Efficacy (Eₘₐₓ) | Notes |
| Calcium Flux Assay | h5-HT2A | ~1-10 nM (estimated) | Human | High Efficacy (near full agonist) | 4-hydroxy tryptamines are reported to have high potency (EC₅₀ values ranging from 1-10 nM) and high efficacy (Eₘₐₓ range of 90-100% relative to 5-HT).[3][4] |
| Calcium Flux Assay | m5-HT2A | - | Mouse | - | Concentration-response curves have been published, but specific EC₅₀ values were not provided.[2] |
| Calcium Flux Assay | h5-HT2B | - | Human | - | Concentration-response curves have been published, but specific EC₅₀ values were not provided.[2] |
| Calcium Flux Assay | h5-HT2C | - | Human | - | Concentration-response curves have been published, but specific EC₅₀ values were not provided.[2] |
| Head-Twitch Response (HTR) | 5-HT2A (in vivo) | 1.56 µmol/kg | Mouse | - | HTR is a behavioral proxy for 5-HT2A receptor activation and psychedelic effects in humans.[3] |
Signaling Pathways
The primary signaling cascade initiated by this compound involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events are thought to be central to the psychedelic effects of 5-HT2A agonists.
Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like this compound for a specific serotonin receptor.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest are prepared. This typically involves homogenizing cultured cells and isolating the membrane fraction through centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Reaction Mixture: In a multi-well plate, the following are combined:
-
Receptor membranes
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A)
-
Varying concentrations of the unlabeled test compound (this compound)
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This protocol describes a method to measure the functional activity (EC₅₀ and Eₘₐₓ) of this compound at Gq-coupled serotonin receptors.
References
The Core Mechanism of Action of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET) on Serotonin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) at serotonin receptors. This compound, also known as ethocin, is a synthetic psychedelic tryptamine that is structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2][3] Its psychoactive effects are primarily mediated by its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype.[4] This document details the binding affinities, functional activities, and downstream signaling pathways of this compound, presenting quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing key processes with Graphviz diagrams.
Quantitative Pharmacological Data
The interaction of this compound with various serotonin receptor subtypes has been characterized through in vitro pharmacological assays. The following tables summarize the binding affinities (Ki), functional potencies (EC50), and maximal efficacies (Emax) of this compound at key human serotonin receptors.
Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference Compound | Reference Ki (nM) |
| 5-HT1A | 396 - 1,840 | Serotonin | ~10 |
| 5-HT2A | 60.4 | Ketanserin | ~0.75 |
| 5-HT2B | 46.8 | - | - |
| 5-HT2C | 29.5 | - | - |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (EC50) and Efficacies (Emax) of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) | Reference Compound |
| 5-HT1A | IP1 stimulation | 1,030 | 80% | Serotonin |
| 5-HT2A | Calcium Mobilization | 7.9 | 98% | Serotonin |
| 5-HT2B | Calcium Mobilization | 19 | 85% | Serotonin |
| 5-HT2C | Calcium Mobilization | 41 | 95% | Serotonin |
Lower EC50 values indicate greater potency. Emax is expressed as a percentage of the response to a reference full agonist (e.g., serotonin).
Experimental Protocols
The quantitative data presented above are derived from standardized in vitro experimental procedures. The following sections provide detailed methodologies for two key assays used to characterize the pharmacological profile of this compound.
Radioligand Competition Binding Assay for Serotonin Receptors
This protocol outlines the determination of the binding affinity (Ki) of this compound for a target serotonin receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific serotonin receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Test Compound: this compound hydrochloride or fumarate salt.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., 10 µM ketanserin for 5-HT2A).
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Cell Harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane pellets on ice. Homogenize the pellets in cold assay buffer. Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well filter plate. Set up triplicate wells for each condition:
-
Total Binding: Contains cell membranes and radioligand.
-
Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Contains cell membranes, radioligand, and varying concentrations of this compound (typically spanning a 5-log unit range).
-
-
Incubation: Add the components to the wells in the following order: assay buffer, cell membranes, test compound or NSB control, and finally the radioligand. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove non-specifically trapped radioligand.
-
Scintillation Counting: Dry the filter mat. Place the filters into scintillation vials or a compatible plate, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Calcium Mobilization Assay for Gq-Coupled Serotonin Receptors
This protocol describes the measurement of the functional potency (EC50) and efficacy (Emax) of this compound at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
Objective: To quantify the ability of this compound to stimulate intracellular calcium release via activation of a Gq-coupled serotonin receptor.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing the Gq-coupled serotonin receptor of interest.
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid: (Optional, to prevent dye leakage from some cell lines).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with HEPES and probenecid.
-
Test Compound: this compound hydrochloride or fumarate salt.
-
Reference Agonist: Serotonin, as a positive control and for normalization.
-
96- or 384-well Black-walled, Clear-bottom Assay Plates.
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and probenecid (if needed) in the assay buffer. Remove the cell culture medium from the plates and add the dye loading solution. Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound and the reference agonist in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).
-
Measurement of Calcium Flux: Place the cell plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence. Then, it will automatically add the compounds from the compound plate to the cell plate and immediately begin measuring the fluorescence intensity at short intervals over a period of several minutes.
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is determined for each concentration of this compound and the reference agonist.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
The Emax of this compound is often expressed as a percentage of the Emax of the reference full agonist, serotonin.
-
Calcium Mobilization Assay Workflow
Signaling Pathways
The psychedelic effects of this compound are primarily attributed to its agonist activity at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway. However, like many GPCRs, it can also engage other signaling pathways, such as the β-arrestin pathway. The balance between these pathways, known as functional selectivity or biased agonism, can influence the overall pharmacological profile of a ligand.
Gq/11 Signaling Pathway
Activation of the 5-HT2A receptor by this compound leads to the coupling and activation of the Gq/11 family of G-proteins. This initiates a downstream signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
5-HT2A Receptor Gq/11 Signaling Pathway
β-Arrestin Signaling Pathway
In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate their own G-protein-independent signaling cascades. The extent to which this compound engages the β-arrestin pathway relative to the Gq/11 pathway is an area of ongoing research and is key to understanding its full pharmacological profile.
5-HT2A Receptor β-Arrestin Pathway
Conclusion
This compound is a potent agonist at multiple serotonin receptors, with its psychedelic effects primarily mediated through the 5-HT2A receptor. Its high affinity and efficacy at this receptor, leading to the activation of the Gq/11 signaling pathway and subsequent intracellular calcium release, are central to its mechanism of action. Further research into the functional selectivity of this compound, particularly its relative engagement of the Gq/11 versus β-arrestin pathways, will provide a more nuanced understanding of its pharmacological profile and may inform the development of novel therapeutics with tailored signaling properties. The experimental protocols and data presented in this guide provide a foundational framework for researchers in the field of psychedelic science and drug development.
References
In Vitro Receptor Binding Affinity of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET), a synthetic tryptamine and a structural analog of psilocin. The document summarizes quantitative binding and functional activity data, details the experimental protocols utilized in these determinations, and illustrates key biological pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals engaged in the study of psychedelic compounds and the development of novel therapeutics.
Introduction
4-Hydroxy-N,N-diethyltryptamine, also known as ethocin, is a lesser-known psychedelic tryptamine first synthesized by Albert Hofmann.[1] As a structural analog of the active metabolite of psilocybin, psilocin (4-HO-DMT), this compound is of significant interest to the scientific community for its potential psychoactive effects and therapeutic applications. Understanding its interaction with various neurotransmitter receptors is fundamental to elucidating its pharmacological profile and mechanism of action. This document compiles and presents the current in vitro data on the receptor binding affinity and functional activity of this compound.
Quantitative Receptor Affinity and Functional Data
The interaction of this compound with various receptors has been primarily characterized through radioligand binding assays, which determine the inhibition constant (Ki), and functional assays, such as calcium mobilization assays, which measure the half-maximal effective concentration (EC50). The following tables summarize the available quantitative data.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Ki (nM) | Assay Type |
| H₂ | 9,984 | Radioligand Competition Binding |
| Data sourced from Gusetu et al., 2023[2] |
Table 2: Functional Activity of this compound
| Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ % vs 5-HT) | Assay Type |
| h5-HT₂ₐ | 10.9 | 98.4 | Calcium Mobilization |
| h5-HT₂B | 18.5 | 103 | Calcium Mobilization |
| Data sourced from Glatfelter et al., 2020[1][3] |
Table 3: In Vivo Head-Twitch Response (HTR) Data
| Compound | ED₅₀ (μmol/kg) | Assay Type |
| This compound | 1.56 | Head-Twitch Response in C57BL/6J mice |
| Data sourced from Glatfelter et al., 2020[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to generate the data presented in this guide.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (in this case, this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through a series of centrifugation and resuspension steps. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, a high concentration of an unlabeled reference ligand is used instead of the test compound.
-
For determining total binding, only the cell membranes and radioligand are added.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist at Gq-coupled receptors, such as the 5-HT₂ₐ and 5-HT₂B receptors. Agonist binding to these receptors activates the Gq protein, leading to the release of intracellular calcium (Ca²⁺), which can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
Cells stably expressing the target Gq-coupled receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Test compound (this compound)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Cells are seeded into the microplates and cultured until they form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a solution containing the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Compound Addition: The plate is placed in the fluorescence microplate reader. Varying concentrations of the test compound (this compound) are automatically injected into the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured immediately before and after the addition of the test compound. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is plotted against the concentration of the test compound. The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, is determined using non-linear regression analysis. The efficacy (Eₘₐₓ) is the maximum response produced by the compound, often expressed as a percentage of the response to a reference full agonist like serotonin (5-HT).
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathway: 5-HT₂ₐ Receptor Activation
Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway.
Conclusion
The available in vitro data indicate that this compound is a potent agonist at the 5-HT₂ₐ and 5-HT₂B receptors, with functional activity in the low nanomolar range. Its binding affinity at other receptors, such as the H₂ receptor, appears to be significantly lower. The in vivo head-twitch response data in mice further support its classification as a classic psychedelic, with the 5-HT₂ₐ receptor being the likely primary target for its psychoactive effects. Further research, particularly comprehensive radioligand binding screens across a wider array of neurotransmitter receptors and transporters, is necessary to fully elucidate the complete pharmacological profile of this compound. The detailed experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers to design and interpret future studies on this and related compounds.
References
The Metabolic Fate of 4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET), also known as ethocin, is a synthetic tryptamine psychedelic. As with many novel psychoactive substances, a thorough understanding of its metabolic pathways, the identification of its metabolites, and the analytical methods for their detection are crucial for pharmacology, toxicology, and potential therapeutic development. This technical guide provides an in-depth overview of the metabolism of this compound, drawing upon available scientific literature and metabolic data from structurally related tryptamines to infer its biotransformation. The prodrugs 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) and 4-Phosphoryloxy-N,N-diethyltryptamine (4-PO-DET) are also considered, as they are expected to convert to this compound in the body.
Predicted Metabolic Pathways of this compound
Direct metabolic studies on this compound are not extensively available in peer-reviewed literature. However, based on the well-documented metabolism of analogous tryptamines such as 4-HO-MET (4-hydroxy-N-methyl-N-ethyltryptamine) and psilocin (4-HO-DMT), the metabolic fate of this compound can be predicted with a reasonable degree of confidence. The primary site of metabolism is expected to be the liver, involving both Phase I and Phase II enzymatic reactions.
Phase I Metabolism:
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the following Phase I transformations are anticipated:
-
N-Deethylation: The sequential removal of the two ethyl groups from the tertiary amine is a probable metabolic step. This would result in the formation of 4-hydroxy-N-ethyltryptamine (4-HO-NET) and subsequently 4-hydroxytryptamine (4-HT).
-
Oxidative Deamination: The ethylamino side chain can be oxidized by monoamine oxidase (MAO) to form an unstable aldehyde intermediate, which is then further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA).
-
Hydroxylation: Additional hydroxylation on the indole ring or the ethyl side chains is a possibility, though likely a minor pathway for a molecule that already possesses a hydroxyl group.
Phase II Metabolism:
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion.
-
Glucuronidation: The phenolic 4-hydroxyl group of this compound and its dealkylated metabolites is a prime target for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is expected to be a major metabolic pathway.
-
Sulfation: Conjugation of the 4-hydroxyl group with a sulfonate group is another possible Phase II reaction.
The prodrug, 4-AcO-DET, is expected to be rapidly hydrolyzed by esterase enzymes in the blood and liver to yield the active compound, this compound.[1]
Predicted metabolic pathway of 4-AcO-DET and this compound.
Metabolite Identification: Experimental Protocols
While a specific protocol for this compound is not available, a robust methodology can be adapted from studies on analogous compounds like 4-HO-MET. The following outlines a comprehensive in vitro experimental protocol for the identification of this compound metabolites.
1. In Vitro Incubation with Human Liver Microsomes (HLMs)
-
Objective: To generate Phase I and Phase II metabolites of this compound in a controlled environment that simulates liver metabolism.
-
Materials:
-
This compound solution (e.g., in methanol)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDP-glucuronic acid (UDPGA) for Phase II analysis
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Incubator/water bath at 37°C
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system. For Phase II metabolite identification, also include UDPGA.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate.
-
Initiate the metabolic reaction by adding the this compound solution to the mixture. The final concentration of this compound should be empirically determined.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis by LC-MS/MS or GC-MS.
-
Workflow for in vitro metabolite identification of this compound.
2. Analytical Instrumentation and Conditions
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: An electrospray ionization (ESI) source operating in positive ion mode is generally suitable for tryptamines. Data acquisition can be performed in full scan mode to detect all potential metabolites, followed by product ion scanning (MS/MS) of the most abundant ions to obtain fragmentation patterns for structural elucidation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Due to the polar nature of this compound and its hydroxylated metabolites, derivatization is necessary to increase volatility for GC analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
Chromatography: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized analytes.
-
Mass Spectrometry: Electron ionization (EI) will produce characteristic fragmentation patterns that can be compared to spectral libraries for identification.
-
Quantitative Data Summary
Currently, there is a lack of published quantitative data on the in vitro or in vivo concentrations of this compound and its metabolites. The table below is provided as a template for researchers to populate as data becomes available. The expected metabolites are listed based on the predicted pathways.
| Analyte | Predicted Biotransformation | Matrix | Analytical Method | Retention Time (min) | Mass Transition (m/z) |
| This compound | Parent Compound | HLM Incubate, Plasma, Urine | LC-MS/MS, GC-MS | Data not available | Data not available |
| 4-HO-NET | N-Deethylation | HLM Incubate, Plasma, Urine | LC-MS/MS, GC-MS | Data not available | Data not available |
| 4-HT | N-Deethylation | HLM Incubate, Plasma, Urine | LC-MS/MS, GC-MS | Data not available | Data not available |
| 4-HIAA | Oxidative Deamination | HLM Incubate, Plasma, Urine | LC-MS/MS | Data not available | Data not available |
| This compound-Glucuronide | Glucuronidation | HLM Incubate, Urine | LC-MS/MS | Data not available | Data not available |
| 4-HO-NET-Glucuronide | Glucuronidation | HLM Incubate, Urine | LC-MS/MS | Data not available | Data not available |
Conclusion
The metabolism of this compound is predicted to follow pathways common to other 4-hydroxytryptamines, primarily involving N-dealkylation, oxidative deamination, and extensive glucuronidation. Its acetylated prodrug, 4-AcO-DET, is expected to undergo rapid hydrolysis to the parent compound. While direct experimental data for this compound is scarce, the provided experimental protocols, adapted from studies on analogous tryptamines, offer a robust framework for the identification and characterization of its metabolites. Further research is necessary to generate quantitative data and confirm the proposed metabolic pathways in vivo. Such studies are essential for a comprehensive understanding of the pharmacology and toxicology of this compound.
References
The Neurochemical Profile of 4-Hydroxy-N,N-diethyltryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET) is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin.[1] This document provides a comprehensive overview of the neurochemical effects of this compound, with a focus on its interactions with serotonergic systems. Quantitative data from in vitro and in vivo studies are presented to elucidate its receptor binding affinity, functional activity, and behavioral effects. Detailed experimental methodologies for key assays are provided to aid in the replication and further investigation of its pharmacological properties. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the mechanisms underlying its action. This technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychedelic compounds and their potential therapeutic applications.
Introduction
4-Hydroxy-N,N-diethyltryptamine, also known as ethocin or CZ-74, is a classic psychedelic substance belonging to the tryptamine family.[1] Structurally, it is the N,N-diethyl homolog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1] Like other serotonergic psychedelics, the primary mechanism of action of this compound is believed to be its agonist activity at serotonin 2A (5-HT2A) receptors.[1] This interaction is thought to mediate the characteristic subjective effects, including alterations in perception, mood, and cognition. This guide synthesizes the current understanding of this compound's neuropharmacology, providing a detailed examination of its receptor interaction profile and the functional consequences of these interactions.
Receptor Binding and Functional Activity
The primary molecular targets of this compound are serotonin (5-HT) receptors. Its psychedelic effects are predominantly attributed to its agonist activity at the 5-HT2A receptor. However, it also demonstrates affinity for other serotonin receptor subtypes, which may contribute to its overall pharmacological profile.
Quantitative Data: Receptor Binding Affinities and Functional Potency
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound at various neurotransmitter receptors, as well as its in vivo potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic activity.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | >10,000 |
| 5-HT1B | 1,811 |
| 5-HT1D | 1,078 |
| 5-HT1E | 2,752 |
| 5-HT2A | 694 |
| 5-HT2B | 313 |
| 5-HT2C | 2,053 |
| 5-HT5A | 3,197 |
| 5-HT6 | 1,021 |
| 5-HT7 | 4,209 |
| Other Receptors | |
| H1 | 1,743 |
| H2 | >10,000 |
| M3 | >10,000 |
| SERT | 3,923 |
| NR2B | >10,000 |
| Sigma 2 | 8,837 |
| Data sourced from a comprehensive receptor binding screen of tryptamine psychedelics.[2] |
Table 2: In Vitro Functional Activity (EC50) of this compound
| Receptor | Assay Type | EC50 (nM) |
| Human 5-HT2A | Calcium Flux | 1-10 (approximate range for 4-hydroxy tryptamines)[3] |
| Specific EC50 values for this compound are often presented within the context of broader structure-activity relationship studies.[3] |
Table 3: In Vivo Head-Twitch Response (HTR) Potency of this compound in Mice
| Compound | ED50 (μmol/kg) | 95% Confidence Interval |
| This compound | 1.56 | 0.98–2.51 |
| Psilocin (for comparison) | 0.81 | 0.51-1.28 |
| Data from head-twitch response studies in C57BL/6J mice.[3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling a deeper understanding of the data presented and facilitating the design of future studies.
Radioligand Binding Assay (Generalized Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from its target receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A).
-
Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[5]
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of this compound in binding buffer. Dilute the radioligand to a concentration near its dissociation constant (Kd).
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand). Incubate at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well.[7]
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
-
Calcium Flux Assay (Generalized Protocol)
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT2A receptor agonist.
-
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
Reference agonist (e.g., serotonin).
-
Fluorescence plate reader with kinetic read capabilities.
-
-
Procedure:
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and incubate overnight.[9]
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate for approximately 1 hour at 37°C.[8]
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Signal Detection: Place the cell plate in the fluorescence plate reader. Initiate a kinetic read, measuring baseline fluorescence before automatically adding the compound solutions to the wells. Continue to measure fluorescence for a set period to capture the peak response.[10]
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax values.[9]
-
Head-Twitch Response (HTR) in Mice
The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in humans.[11]
-
Objective: To assess the in vivo potency (ED50) of this compound to induce the head-twitch response.
-
Animals: Male C57BL/6J mice are commonly used.[11]
-
Apparatus:
-
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for a set period before drug administration.
-
Drug Administration: Administer various doses of this compound (and a vehicle control) via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
Observation: Place the mice back into the observation chambers and record the number of head twitches over a defined period (e.g., 30-60 minutes).[11]
-
Data Analysis: Plot the mean number of head twitches against the dose of this compound. The dose-response curve for HTR often follows an inverted U-shape.[13] The ED50 value, the dose that produces 50% of the maximal response, is calculated using non-linear regression.
-
Signaling Pathways and Experimental Workflows
Visual representations of key processes can aid in understanding the complex neurochemical effects of this compound.
5-HT2A Receptor Signaling Cascade
Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates the Gq/11 signaling pathway.
Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the sequential steps involved in a typical radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Neurochemical to Behavioral Relationship
This diagram illustrates the logical progression from receptor interaction to a measurable behavioral outcome.
Caption: Relationship between 5-HT2A agonism and the HTR.
Discussion and Future Directions
This compound demonstrates a classic serotonergic psychedelic profile, characterized by potent agonism at the 5-HT2A receptor. Its in vivo activity, as measured by the head-twitch response, is consistent with its in vitro receptor binding and functional data, albeit with slightly lower potency than its close analog, psilocin.[4] The comprehensive binding data reveal that while this compound has the highest affinity for several serotonin receptors, its interaction with other monoamine receptors is significantly weaker, suggesting a relatively selective mechanism of action within the serotonergic system.
Future research should aim to further characterize the functional selectivity or "biased agonism" of this compound at the 5-HT2A receptor, investigating its preference for G-protein-mediated signaling versus β-arrestin recruitment. Such studies could provide insights into the qualitative differences in subjective effects observed between various tryptamines. Additionally, a more detailed investigation into the metabolism and pharmacokinetics of this compound is warranted to better understand its duration of action and the potential role of any active metabolites. The prodrugs of this compound, 4-AcO-DET and 4-PO-DET (ethocybin), are also of interest, as they are presumed to be converted to this compound in vivo, and comparative pharmacokinetic and pharmacodynamic studies would be valuable.[1]
Conclusion
4-Hydroxy-N,N-diethyltryptamine is a potent serotonin 2A receptor agonist with a neurochemical profile consistent with its classification as a psychedelic compound. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacology of this and related tryptamines. A thorough understanding of the neurochemical effects of compounds like this compound is crucial for advancing our knowledge of the serotonergic system and for the potential development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
The Historical Synthesis and Discovery of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET), a lesser-known synthetic tryptamine, holds a significant place in the history of psychedelic research. First synthesized in the late 1950s by the pioneering chemist Albert Hofmann and his colleague Franz Troxler at Sandoz laboratories, this compound, also known by its code name CZ-74, represents an early exploration into the structure-activity relationships of psilocin analogues. This technical guide provides a comprehensive overview of the historical synthesis, discovery, and pharmacological characterization of this compound. It includes detailed experimental protocols for its chemical synthesis and key pharmacological assays, quantitative data on its receptor binding profile and functional activity, and visualizations of its proposed signaling pathway and experimental workflows. This document serves as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the foundational research of psychedelic compounds.
Historical Context and Discovery
4-Hydroxy-N,N-diethyltryptamine was first synthesized in the late 1950s by Albert Hofmann and Franz Troxler at the Sandoz pharmaceutical company in Basel, Switzerland.[1][2][3] The compound was developed as part of a broader investigation into the chemical and pharmacological properties of tryptamine derivatives, following Hofmann's famed discovery of lysergic acid diethylamide (LSD) and the isolation and synthesis of psilocybin and psilocin from psychedelic mushrooms.[4][5] this compound, given the laboratory code CZ-74, was one of the earliest synthetic analogues of psilocin (4-HO-DMT) to be created.[4]
In the 1960s, this compound, along with its phosphate ester prodrug, 4-phosphoryloxy-N,N-diethyltryptamine (ethocybin or CEY-19), was the subject of clinical research in psychedelic-assisted psychotherapy, notably by German researchers Hanscarl Leuner and G. Baer.[1][2][6] These early studies explored its potential therapeutic applications. The compound was later cataloged by Alexander Shulgin in his comprehensive book "TiHKAL" ("Tryptamines I Have Known and Loved"), which further detailed its synthesis and psychoactive properties.[7]
Chemical Synthesis
The synthesis of this compound has been described by Alexander Shulgin and follows a multi-step process starting from 4-hydroxyindole. A common synthetic route is a variation of the Speeter-Anthony tryptamine synthesis.[7][8][9]
Synthesis Protocol
A representative synthesis of this compound is detailed below, based on the procedures outlined by Shulgin.[7]
Step 1: Acetylation of 4-hydroxyindole
-
To a solution of 4-hydroxyindole in pyridine, add acetic anhydride.
-
Heat the reaction mixture on a steam bath.
-
Quench the reaction by pouring it over ice and adding an excess of sodium bicarbonate.
-
Extract the product, 4-acetoxyindole, with an organic solvent such as ethyl acetate.
-
Wash the organic extracts and remove the solvent under vacuum to yield the crude product, which can be further purified by crystallization.
Step 2: Formation of the Indole-3-glyoxylamide
-
Dissolve 4-acetoxyindole in an anhydrous ether.
-
Cool the solution in an ice bath and add a solution of oxalyl chloride in anhydrous ether dropwise.
-
After stirring, add a solution of diethylamine in ether dropwise until the pH is alkaline.
-
Quench the reaction and wash the organic phase with acidic and basic aqueous solutions, followed by brine.
-
Dry the organic phase and remove the solvent to yield 4-acetoxyindol-3-yl-N,N-diethylglyoxylamide, which can be purified by recrystallization.
Step 3: Reduction to this compound
-
Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of the 4-acetoxyindol-3-yl-N,N-diethylglyoxylamide in THF dropwise to the LAH suspension.
-
Reflux the reaction mixture to ensure complete reduction.
-
Cool the reaction and quench it by the careful addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the reaction mixture and wash the solids with THF.
-
Remove the solvent from the filtrate under vacuum. The resulting residue contains the free base of this compound.
-
The final product can be purified by distillation or recrystallization.[7] Due to its susceptibility to oxidation, this compound should be stored under an inert atmosphere at low temperatures.[7]
Pharmacological Profile
This compound is a non-selective serotonin receptor agonist, with its primary psychedelic effects attributed to its activity at the 5-HT2A receptor.[4][10] Its pharmacological profile is similar to other classic tryptamine psychedelics like psilocin.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the receptor binding affinity and functional activity of this compound.
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1A | 95 |
| 5-HT1B | 1050 |
| 5-HT2A | Data not consistently reported as Ki |
| 5-HT2C | 40 |
Table 1: Receptor Binding Affinities of this compound. Data compiled from available literature.[5]
| Assay | Parameter | Value |
| 5-HT2A Receptor Functional Activity | EC50 (nM) | ~1-10 (in calcium flux assays) |
| Emax (%) | ~90-100 (relative to 5-HT) | |
| Head-Twitch Response (HTR) in mice | ED50 (µmol/kg) | 1.56 |
Table 2: Functional Activity and In Vivo Potency of this compound. Data compiled from available literature.[11][12]
Subjective Effects and Dosage
In humans, this compound is taken orally, with a typical dosage range of 10-25 mg.[7][13] The onset of effects is reported to be within 30-45 minutes, with a duration of 2-6 hours, which is generally considered shorter than that of psilocybin.[4] The subjective effects are described as being very similar to psilocin, including visual and auditory alterations, changes in thought processes, and emotional shifts.[4][13]
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound.
Radioligand Binding Assay (Generalized Protocol)
This protocol is used to determine the binding affinity (Ki) of this compound for various receptors.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][14][15]
-
Calcium Flux Assay (Generalized Protocol)
This assay measures the functional activity of this compound as an agonist at Gq-coupled receptors like 5-HT2A.
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the 5-HT2A receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium 4) by incubating them with the dye solution.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence microplate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of this compound.
-
Plot the response as a function of the log of the agonist concentration.
-
Calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression.[1][16][17][18]
-
Head-Twitch Response (HTR) in Mice (Generalized Protocol)
The HTR is a behavioral assay in rodents that is a reliable proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.[3][19]
-
Animals and Housing:
-
Use male C57BL/6J mice, a commonly used strain for this assay.
-
House the animals under standard laboratory conditions with a regular light-dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
Dissolve this compound and a positive control (e.g., DOI) in a suitable vehicle (e.g., saline).
-
Administer the drugs via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Behavioral Observation:
-
Place the mice individually in observation chambers immediately after drug administration.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Observations can be done by a trained observer or by video recording for later analysis.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the chemical synthesis pathway, a typical experimental workflow for pharmacological evaluation, and the proposed signaling pathway of this compound.
Figure 1: Chemical synthesis pathway of this compound.
Figure 2: A typical workflow for the pharmacological evaluation of this compound.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. labcorp.com [labcorp.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Erowid Online Books : "TIHKAL" - #16 this compound [erowid.org]
- 8. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 9. Psilocin - Wikipedia [en.wikipedia.org]
- 10. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 11. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound [bionity.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. Head-twitch response - Wikipedia [en.wikipedia.org]
- 20. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): A Toxicological Overview in Animal Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET), also known as ethocin, is a synthetic psychedelic tryptamine that is structurally and functionally related to psilocin (4-HO-DMT), the primary psychoactive component of psychedelic mushrooms.[1][2] Despite its history of limited clinical exploration in the mid-20th century and its presence in the recreational drug landscape, publicly available toxicological data from animal models remains exceptionally scarce.[1][2] This guide synthesizes the currently available, albeit limited, information regarding the toxicological profile of this compound and related compounds, outlines general experimental approaches for toxicological assessment, and discusses the primary signaling pathways involved in its psychoactive effects. The absence of dedicated, publicly accessible animal toxicity studies on this compound necessitates a cautious approach, relying on data from analogous compounds and general toxicological principles.
Introduction
This compound is a substituted tryptamine that acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A receptor, which is primarily responsible for its psychedelic effects.[2] While its psychoactive properties have been explored, a comprehensive understanding of its safety profile, particularly concerning quantitative toxicological metrics in animal models, is lacking in peer-reviewed literature. This document aims to collate the sparse data available and provide a framework for understanding the potential toxicological liabilities of this compound.
Quantitative Toxicological Data
A thorough search of scientific literature and toxicology databases reveals a significant gap in specific quantitative toxicological data for this compound. No formal studies detailing the median lethal dose (LD50) or the no-observed-adverse-effect level (NOAEL) for this compound in any animal species have been publicly reported.
For the purpose of context and comparison, data for the closely related compound, psilocin (4-HO-DMT), is presented. It is crucial to note that while structurally similar, these values are not directly transferable to this compound and should be interpreted with caution.
Table 1: Acute Toxicity Data for Psilocin (4-HO-DMT) in Mice
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Psilocin | Mice | Intraperitoneal | 293.07 | [3] |
LD50: Median lethal dose, the dose required to kill half the members of a tested population.
Experimental Protocols
Due to the absence of specific toxicological studies for this compound, this section outlines a generalized experimental protocol for an acute oral toxicity study in rodents, based on established guidelines. This serves as a template for the type of study required to generate crucial safety data.
General Protocol for an Acute Oral Toxicity Study (Rodent Model)
Objective: To determine the acute oral toxicity of a test substance.
Animal Model: Wistar rats or CD-1 mice, typically 8-12 weeks old, of a single sex (often females, as they can be more sensitive).
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) and acclimatized for at least 5 days before the study.
Dose Administration:
-
Animals are fasted overnight prior to dosing.
-
The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a suspending agent).
-
A single dose is administered via oral gavage.
-
Dose levels are selected based on a preliminary range-finding study or, in the absence of data, a limit test may be performed at a high dose (e.g., 2000 mg/kg).
-
A control group receives the vehicle only.
Observations:
-
Mortality: Checked at least twice daily.
-
Clinical Signs: Detailed observations for signs of toxicity are made at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days. Signs include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Recorded prior to dosing and at regular intervals throughout the 14-day observation period.
Pathology:
-
All animals (including those that die during the study) undergo a gross necropsy at the end of the 14-day observation period.
-
Abnormal tissues are preserved for potential histopathological examination.
Data Analysis: The LD50 value can be calculated using appropriate statistical methods if a range of doses causing mortality is observed.
Signaling Pathways and Mechanisms of Action
The primary pharmacological effects of this compound are mediated through its interaction with serotonin (5-HT) receptors.
Serotonergic Signaling Pathway
This compound is an agonist at multiple serotonin receptors, with its psychedelic effects primarily attributed to its action on the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.
Caption: Simplified 5-HT2A receptor signaling cascade initiated by this compound.
Potential Toxicological Concerns
While specific data for this compound is lacking, general concerns for the tryptamine class of compounds can be considered:
-
Cardiotoxicity: Activation of the 5-HT2B receptor has been associated with valvular heart disease with chronic use of some drugs. As this compound is also a 5-HT2B agonist, this remains a theoretical concern, particularly with long-term, high-dose exposure.[4] Animal studies on related tryptamines have suggested possible cardiotoxicity, though direct translation to humans is not always accurate.[4]
-
Behavioral Toxicity: At high doses, psychedelic tryptamines can induce significant behavioral changes in animal models, such as the head-twitch response in rodents, which is considered a proxy for hallucinogenic potential.[4] In drug discrimination studies, 4-OH-DET has been shown to decrease response rates in rats at higher doses, suggesting potential for motor impairment or other behavioral disruptions.[5]
-
Serotonin Syndrome: As a serotonin agonist, there is a theoretical risk of serotonin syndrome, especially if co-administered with other serotonergic drugs. This condition is characterized by a triad of symptoms: cognitive (e.g., confusion, agitation), autonomic (e.g., hyperthermia, tachycardia), and somatic (e.g., myoclonus, tremor).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical toxicological evaluation of a novel compound.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Research on Acute Toxicity and the Behavioral Effects of Methanolic Extract from Psilocybin Mushrooms and Psilocin in Mice [mdpi.com]
- 4. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 5. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Legal Landscape of 4-HO-DET for Scientific Advancement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), a synthetic tryptamine psychedelic, presents a compound of interest for neuropsychopharmacological research due to its structural similarity to psilocin (4-HO-DMT), the active metabolite of psilocybin. First synthesized by Albert Hofmann, its potential to modulate serotonergic systems offers a valuable tool for investigating the mechanisms of consciousness, perception, and mood. However, its legal status varies significantly across jurisdictions, creating a complex regulatory environment for scientists. This guide provides a comprehensive overview of the legal framework surrounding this compound, alongside critical pharmacological data and experimental protocols to support its scientific investigation.
Global Legal Status: A Complex Patchwork
The legal status of this compound is not uniform globally. It is not scheduled under the United Nations Convention on Psychotropic Substances of 1971, meaning there is no international consensus on its control.[1][2] Consequently, its legality is determined by the national laws of individual countries, which can be ambiguous and subject to interpretation, particularly under analogue legislation.
| Jurisdiction | Legal Status | Notes |
| United States | Unscheduled (Federally) | While not explicitly listed as a controlled substance, this compound may be considered a structural analogue of psilocin (4-HO-DMT), a Schedule I drug. As such, its possession, sale, or purchase for human consumption could be prosecuted under the Federal Analogue Act.[3][4] Researchers must navigate complex regulatory pathways to obtain the necessary approvals for in vivo studies. |
| United Kingdom | Class A | This compound is controlled as a Class A substance under the Misuse of Drugs Act 1971, due to a broad tryptamine catch-all clause.[3] This classification imposes stringent restrictions on its possession and supply, requiring a Home Office license for legitimate research. |
| Germany | Anlage I (Controlled) | The substance is listed under Anlage I of the Betäubungsmittelgesetz (BtMG), designating it as a non-marketable narcotic.[3] Scientific use is permissible but requires a license from the Federal Institute for Drugs and Medical Devices (BfArM). |
| Sweden | Controlled (Health Hazard) | Classified as a health hazard, making its sale or possession illegal.[3] |
| Switzerland | Controlled | This compound is specifically named as a controlled substance under Verzeichnis E of the Betäubungsmittelverordnung.[3] |
Pharmacological Profile: Quantitative Insights
This compound's primary mechanism of action is as a serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor, which is believed to mediate the characteristic effects of classic psychedelics.[4] The following table summarizes its binding affinities (Ki) and functional potencies (EC50) at key serotonin receptors. Lower values indicate a higher affinity or potency.
| Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |
| 5-HT2A | 185 | 114 | IP1 Accumulation[5] |
| 5-HT2C | 162 | 228 | IP1 Accumulation[5] |
| 5-HT1A | 338 | 382 | IP1 Accumulation[5] |
| SERT (Serotonin Transporter) | 1,440 | - | Binding Assay[5] |
Key Experimental Protocols
For researchers investigating the pharmacological and behavioral effects of this compound, standardized and reproducible protocols are essential. Below are methodologies for two fundamental assays in psychedelic research.
Serotonin 5-HT2A Receptor Binding Assay
This protocol determines the affinity of a compound for the 5-HT2A receptor through competitive binding with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at the human 5-HT2A receptor.
Materials:
-
Cell membranes from a stable cell line expressing human 5-HT2A receptors (e.g., CHO-K1 cells).[6]
-
Non-specific binding control: Mianserin or spiperone.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microfilter plates.[10]
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]ketanserin) at a single concentration (near its Kd), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the microfilter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[11]
Rodent Head-Twitch Response (HTR) Assay
The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation and is widely used to screen for psychedelic potential.[3][12]
Objective: To quantify the 5-HT2A receptor-mediated behavioral effects of this compound in mice.
Materials:
-
Male C57BL/6J mice.[13]
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers.
-
Video recording equipment or a trained observer.
Methodology:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection across a range of doses. A vehicle control group should be included.
-
Observation Period: Immediately after injection, place the mice back into the observation chambers. The observation period typically lasts for 30-60 minutes.[14]
-
Quantification: A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[12] Alternatively, automated systems using video analysis or magnetometers can be employed for higher throughput and objectivity.[14]
-
Data Analysis: Analyze the dose-response relationship of this compound on the frequency of head twitches. Data are typically expressed as the mean number of head twitches per observation period for each dose group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between dose groups and the vehicle control.
Visualizing the Science: Pathways and Processes
To further clarify the context of this compound research, the following diagrams illustrate a key signaling pathway and a typical preclinical research workflow.
References
- 1. How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET), also known as ethocin, is a synthetic psychedelic tryptamine.[1] As a structural analog of psilocin, the active metabolite of psilocybin, this compound is of significant interest in neuropharmacological research and drug development.[1][2] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and clinical studies. This application note provides detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Pharmacological Context: Signaling Pathway
This compound primarily exerts its psychedelic effects through its interaction with serotonin receptors, most notably as a potent agonist at the 5-HT2A receptor.[1][3] Activation of this receptor is a key event initiating the downstream signaling cascades believed to be responsible for the hallucinogenic effects of tryptamines.[4]
Caption: 5-HT2A Receptor Signaling Pathway for this compound.
Analytical Methods for this compound Quantification
The following sections detail validated methods for the quantification of this compound in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of tryptamines in biological matrices such as plasma.[4][5][6]
Experimental Workflow
Caption: LC-MS/MS Sample Preparation Workflow.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the analysis of 4-position ring-substituted tryptamines in plasma.[4][5][6]
a. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of ascorbic acid (to prevent degradation).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[6]
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC Column | C18 analytical column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte-specific transitions (precursor > product ions) |
c. Method Validation Parameters
The following table summarizes typical validation results for the quantification of similar tryptamines in plasma.[4][5][6]
Table 2: Summary of Quantitative LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5–100 ng/mL |
| Bias | ±20% |
| Imprecision (CV) | <20% |
| Matrix Effects (CV) | <18.3% |
| Extraction Efficiency | ~50% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the identification and quantification of tryptamines.[7][8]
Experimental Workflow
Caption: GC-MS Sample Preparation Workflow.
Protocol: Quantification of this compound by GC-MS
This protocol is based on established methods for the analysis of tryptamines.[7][8]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Dissolve 0.5 mg of the sample in 1.5 mL of nanopure water.[8]
-
Add 20 µL of 0.2 N NaOH to basify the solution.[8]
-
Perform a liquid-liquid extraction with 1.5 mL of methylene chloride.[8]
-
Collect the organic layer and dry it over anhydrous sodium sulfate.[8]
-
The sample is ready for injection.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent HP 6890 GC or equivalent.[8]
-
Mass Spectrometer: Agilent HP 5972 mass selective detector or equivalent.[8]
Table 3: GC-MS Instrument Parameters
| Parameter | Value |
| GC Column | HP-5MS (30m x 0.25mm x 0.25µm)[7] |
| Carrier Gas | Helium at 1.5 mL/min[7] |
| Injector Temperature | 280°C[7] |
| Oven Program | 100°C (1 min), then ramp to 280°C at 12°C/min, hold for 9 min[7] |
| Injection Mode | Split (25:1)[7] |
| MS Scan Range | 30-550 amu[7] |
c. Quantitative Data
The following table presents key mass spectral data for the identification of this compound.
Table 4: GC-MS Quantitative Data for this compound
| Parameter | Value |
| Retention Time | ~12.79 min[7] |
| Molecular Ion (M+) | m/z 232[7] |
| Major Fragments | m/z 58, 86, 117, 130, 146[7] |
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide sensitive, specific, and reliable approaches for the quantification of this compound in various samples. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. These protocols serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. swgdrug.org [swgdrug.org]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols for the GC-MS Analysis of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET) is a synthetic tryptamine and a structural analog of psilocin, the primary psychoactive component of psychedelic mushrooms. As a compound of interest in neuropharmacological research and forensic analysis, robust and reliable analytical methods for its identification and quantification are crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound, offering high sensitivity and specificity. These application notes provide a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and expected results.
Chemical and Physical Data
| Property | Value |
| IUPAC Name | 3-(2-(diethylamino)ethyl)-1H-indol-4-ol |
| Synonyms | CZ-74, Ethocin |
| Chemical Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol [1] |
Experimental Protocols
Protocol 1: Standard Sample Preparation
This protocol is suitable for the preparation of a this compound standard for direct GC-MS analysis.
Materials:
-
This compound reference standard
-
Methanol (ACS grade or higher)
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Accurately weigh a small amount of this compound reference standard.
-
Dissolve the standard in methanol to achieve a concentration of approximately 1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
For analysis, dilute the stock solution with methanol to a final concentration of approximately 4 µg/mL.[2]
-
Transfer the final solution to an autosampler vial for GC-MS analysis.
Protocol 2: Sample Preparation from an Aqueous Matrix (e.g., Simulated Biological Fluid)
This protocol describes a liquid-liquid extraction (LLE) procedure for the extraction of this compound from an aqueous sample.
Materials:
-
Aqueous sample containing this compound
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
0.2 N Sodium hydroxide (NaOH)
-
Methylene chloride (ACS grade or higher)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Methanol (ACS grade or higher)
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
To 1 mL of the aqueous sample, add an appropriate amount of the internal standard.
-
Add 20 µL of 0.2 N NaOH to the sample to basify the solution.[3]
-
Add 1.5 mL of methylene chloride to the sample.[3]
-
Vortex the mixture for 1 minute to facilitate the extraction of this compound into the organic layer.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of methanol for GC-MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
GC-MS Instrumentation and Parameters
The following parameters are provided as a guideline and may require optimization for different instruments.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 GC or equivalent |
| Mass Spectrometer | Agilent 5972 MSD or equivalent |
| Capillary Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column[3] |
| Carrier Gas | Helium at a constant flow rate of 0.8-1.5 mL/min[3] |
| Injection Mode | Split or Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C[3] |
| Oven Temperature Program | Initial temperature of 50-100 °C, hold for 1 min, then ramp at 10-15 °C/min to 310 °C, and hold for 3-9 min.[3] |
| Transfer Line Temp. | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 35-400[3] |
Data Presentation
Expected Retention Time
The retention time of this compound is dependent on the specific GC column and analytical conditions. Using the parameters outlined above, the expected retention time will vary. It is crucial to confirm the retention time by analyzing a certified reference standard.
| Column Type | Example Retention Time (min) | Reference |
| HP-5MS (30 m x 0.25 mm, 0.25 µm) | ~12.79 | SWGDRUG Monograph |
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The base peak is typically observed at m/z 86.
| m/z | Relative Abundance (Approximate) | Proposed Fragment |
| 232 | Low | [M]⁺ |
| 146 | Moderate | [M - C₅H₁₂N]⁺ |
| 130 | Moderate | [M - C₆H₁₄N]⁺ |
| 86 | 100% (Base Peak) | [CH₂=N(CH₂CH₃)₂]⁺ |
| 58 | High | [C₃H₈N]⁺ |
Note: Relative abundances are estimated from the mass spectrum provided in the SWGDRUG monograph and may vary between instruments.
Method Validation Characteristics (Expected)
While specific validation data for this compound is not widely published, the following table presents typical performance characteristics for GC-MS methods used for the analysis of tryptamines and other designer drugs. These values can serve as a benchmark for method validation.
| Validation Parameter | Expected Performance |
| Linearity Range | 10 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL[4][5] |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Application Note: Quantitative Analysis of 4-HO-DET in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a sensitive and specific method for the detection and quantification of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a synthetic psychedelic tryptamine, and robust analytical methods are crucial for research in pharmacology, toxicology, and drug development. The described protocol, adapted from established methods for similar tryptamines, employs a simple protein precipitation step for plasma samples followed by reversed-phase chromatography and detection by electrospray ionization (ESI) tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary framework for researchers to accurately quantify this compound in relevant biological matrices.
Introduction
4-hydroxy-N,N-diethyltryptamine, also known as ethocin, is a synthetic psychedelic substance belonging to the tryptamine family.[1][2] Structurally analogous to the naturally occurring psilocin (4-HO-DMT), this compound acts as a potent agonist for serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for many psychedelic drugs.[1][3] Its psychoactive effects have led to its emergence as a novel psychoactive substance (NPS). The development of sensitive and selective analytical methods is essential for pharmacokinetic studies, clinical and forensic toxicology, and for understanding its pharmacological profile.[4][5]
Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the analysis of trace amounts of drugs in complex biological matrices due to its high sensitivity and specificity.[2] This application note provides a detailed protocol for the quantification of this compound, leveraging established methodologies for related 4-hydroxytryptamines.[4][5][6][7]
Experimental Protocols
Sample Preparation (Plasma)
A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is rapid, cost-effective, and suitable for high-throughput analysis.[4][5][7]
-
Aliquoting: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., psilocin-d10 at 100 ng/mL in methanol) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase chromatographic method is used to separate this compound from endogenous matrix components.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 analytical column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is suitable for retaining and separating tryptamines.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linearly increase to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.[7]
Mass Spectrometry
Detection is performed using a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: +5500 V.
-
Source Temperature: 500-550°C.
-
Curtain Gas: 20-35 psi.
-
Collision Gas: Medium.
-
Nebulizing Gas: 30-50 psi.
MRM Transitions for this compound: The molar mass of this compound is 232.33 g/mol . The precursor ion will be the protonated molecule [M+H]+ at m/z 233.2. Fragmentation of tryptamines typically involves the loss of the dialkylamine side chain. For this compound, a characteristic fragment would be the immonium ion [CH2=N(CH2CH3)2]+ with an m/z of 86.1. Another common fragmentation is the loss of the entire ethylamine group. Based on the EI mass spectrum of this compound, which shows a significant fragment at m/z 146, this is a likely product ion.[9]
Therefore, the proposed MRM transitions for this compound are:
-
Quantifier: 233.2 → 86.1
-
Qualifier: 233.2 → 146.1
Note: These transitions are proposed based on typical tryptamine fragmentation and may require optimization.
Data Presentation
The following table summarizes the quantitative parameters for the analysis of this compound, with data for the closely related psilocin (4-HO-DMT) provided for comparison from validated methods.[4][7][10]
| Parameter | This compound (Proposed) | Psilocin (4-HO-DMT)[4][7] |
| Precursor Ion (Q1) | 233.2 | 205.1 |
| Product Ion (Q3 - Quantifier) | 86.1 | 160.1 |
| Product Ion (Q3 - Qualifier) | 146.1 | 58.1 |
| Linearity Range | 0.5 - 100 ng/mL | 0.25 - 100 ng/mL |
| LOD (Limit of Detection) | ~0.1-0.5 ng/mL | ~0.1 pg/mg (hair) - 0.25 ng/mL (plasma) |
| LOQ (Limit of Quantification) | ~0.5 ng/mL | 3 pg/mg (hair) - 0.5 ng/mL (plasma) |
| Intra-day Precision (%RSD) | <15% | <14% |
| Inter-day Precision (%RSD) | <15% | <14% |
| Accuracy (%Bias) | ±20% | ±20% |
| Recovery | >85% | ~50% - >94% |
Visualizations
Experimental Workflow
The following diagram outlines the major steps in the analytical protocol for the quantification of this compound from plasma samples.
References
- 1. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving 4-HO-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. swgdrug.org [swgdrug.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET), also known as ethocin, is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic compound psilocin. As a substance of interest in neuropharmacological research, its unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and confirmation of identity and purity of synthetic compounds. This document provides detailed ¹H-NMR and ¹³C-NMR data for this compound, along with comprehensive protocols for its analysis.
Spectroscopic Data for this compound
¹H-NMR Data
Table 1: ¹H-NMR (400 MHz, Methanol-d4) Data for this compound.[2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.90 | d, J=8.0 Hz | 1H | Ar-H |
| 6.83 | t, J=8.0 Hz | 1H | Ar-H |
| 6.35 | d, J=8.0 Hz | 1H | Ar-H |
| 6.80 | s | 1H | Ar-H |
| 3.00-2.90 | m | 2H | -CH₂-N |
| 2.80-2.70 | m | 2H | Ar-CH₂- |
| 2.65 | q, J=7.2 Hz | 4H | N-(CH₂CH₃)₂ |
| 1.05 | t, J=7.2 Hz | 6H | N-(CH₂CH₃)₂ |
Note: The assignments are based on spectral interpretation and may require further 2D NMR experiments for unambiguous confirmation.
¹³C-NMR Data (Predicted)
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound.
| Chemical Shift (ppm) | Assignment |
| 152.0 | C-4 |
| 139.0 | C-7a |
| 124.0 | C-6 |
| 121.0 | C-2 |
| 118.0 | C-5 |
| 115.0 | C-3a |
| 107.5 | C-7 |
| 103.0 | C-3 |
| 52.0 | -CH₂-N |
| 47.0 | N-(CH₂)₂ |
| 24.0 | Ar-CH₂- |
| 12.0 | -CH₃ |
Note: These chemical shifts are predicted based on the data available for 4-HO-NiPT and may differ from experimental values.[1]
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound.
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d, or DMSO-d6). The choice of solvent may depend on the sample's solubility and the desired chemical shift resolution. The SWGDRUG.org monograph utilized methanol-d4.[2]
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.
¹H-NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: Methanol-d4
-
Temperature: 298 K
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-5 seconds (a longer delay of up to 45 seconds may be necessary for accurate integration in qNMR).[2]
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16-20 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6-7 ppm).
¹³C-NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: Methanol-d4
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-250 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100 ppm).
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is known to be an agonist of serotonin receptors, with a notable affinity for the 5-HT2A receptor. The activation of the 5-HT2A receptor, a Gq-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Caption: Signaling pathway of this compound via the 5-HT2A receptor.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.
Caption: Experimental workflow for this compound characterization.
References
Application Note & Protocol: In Vivo Microdialysis for the Investigation of 4-HO-DET-Mediated Neurotransmitter Dynamics
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for conducting in vivo microdialysis experiments to investigate the effects of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) on extracellular neurotransmitter levels in the rodent brain. This compound is a synthetic tryptamine psychedelic that is a potent agonist at serotonin 5-HT2A receptors.[1][2] This protocol outlines the surgical procedures, microdialysis methodology, and analytical techniques required to quantify changes in serotonin and dopamine in response to this compound administration. The provided information is intended to serve as a foundational guide for researchers studying the neurochemical mechanisms of psychedelic compounds.
Introduction
This compound is a synthetic psychedelic of the tryptamine class, structurally related to psilocin, the active metabolite of psilocybin.[2][3] It acts as a potent non-selective agonist at serotonin receptors, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][3] The psychedelic effects of compounds like this compound are primarily attributed to their agonist activity at the 5-HT2A receptor.[1][2] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing real-time data on neurotransmitter dynamics.[4][5][6] This protocol adapts established microdialysis procedures for monoamines to study the neurochemical effects of this compound.[7][8][9]
Data Presentation
The following tables summarize the receptor binding profile of this compound and expected quantitative changes in extracellular neurotransmitter levels based on its pharmacological action and data from analogous compounds.
Table 1: Receptor Binding Profile of this compound
| Receptor | Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT2A | Potent | Agonist | [1][3][10] |
| 5-HT2B | Potent | Agonist | [1][3] |
| 5-HT2C | Potent | Agonist | [1][3] |
Table 2: Anticipated Effects of this compound on Extracellular Neurotransmitter Levels in the Prefrontal Cortex and Striatum
| Neurotransmitter | Brain Region | Expected Change from Baseline | Rationale |
| Serotonin (5-HT) | Prefrontal Cortex, Striatum | Initial decrease, followed by a potential increase | 5-HT2A receptor agonism can lead to complex, region-specific effects on 5-HT release, often involving feedback mechanisms. |
| Dopamine (DA) | Prefrontal Cortex, Striatum | Increase | Psychedelic tryptamines are known to modulate dopaminergic pathways, often resulting in increased extracellular dopamine. |
| 5-HIAA (5-HT metabolite) | Prefrontal Cortex, Striatum | Decrease | A decrease in 5-HIAA can indicate reduced serotonin turnover. |
| DOPAC (DA metabolite) | Striatum | Increase | An increase in DOPAC would correlate with increased dopamine release and metabolism. |
Experimental Protocols
This section details the methodologies for conducting in vivo microdialysis experiments with this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-350 g)
-
This compound: Synthesized and verified for purity.
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length (e.g., CMA 12).
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.[8] The aCSF should be filtered (0.22 µm) and degassed before use.
-
Surgical Equipment: Stereotaxic frame, surgical drill, dental cement, and anchor screws.
-
Perfusion System: Microinfusion pump (e.g., CMA 400) and liquid switch.
-
Fraction Collector: Refrigerated fraction collector to maintain sample integrity.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system optimized for monoamine analysis.[7]
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the guide cannula and anchor screws at the desired coordinates for the brain region of interest (e.g., medial prefrontal cortex or striatum).
-
Slowly lower the guide cannula to the target coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Place the animal in a freely moving microdialysis setup.
-
Connect the probe to the microinfusion pump and begin perfusion with aCSF at a constant flow rate of 1-2 µL/min.[11]
-
Allow for a 90-120 minute equilibration period to establish a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose. Doses can be selected based on rodent behavioral studies, such as the head-twitch response, with an ED50 of 1.56 µmol/kg.[10][12]
-
Continue collecting dialysate samples at 20-minute intervals for 3-4 hours post-injection.
-
Immediately freeze the collected samples on dry ice or at -80°C until analysis.
Sample Analysis
-
Analyze the dialysate samples for serotonin, dopamine, and their metabolites using an HPLC-ECD system.[7]
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the average baseline concentrations.
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway of this compound
References
- 1. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing 4-Ho-DET Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET), also known as ethocin, is a synthetic psychedelic tryptamine.[1][2] Structurally related to psilocin, the active metabolite of psilocybin, this compound acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A receptor.[1][3] While its psychoactive effects are the primary area of interest, understanding its cytotoxic potential is crucial for assessing its safety profile for any potential therapeutic application. These application notes provide a framework and detailed protocols for evaluating the in vitro cytotoxicity of this compound using standard cell culture assays.
1. Rationale for Cytotoxicity Testing of this compound
Despite its use in some clinical studies in the 1960s, there is a scarcity of modern toxicological data for this compound.[1][2][4] Given that high activation of 5-HT2B receptors has been associated with cardiac safety concerns, and the general lack of safety data on many novel psychoactive substances, a thorough in vitro cytotoxicity assessment is a critical first step in preclinical evaluation.[3] This document outlines key assays to determine the concentration-dependent effects of this compound on cell viability and to elucidate the potential mechanisms of cell death.
2. Recommended Cell Lines
The choice of cell line is critical for obtaining relevant data. For a psychoactive compound like this compound, which primarily targets the central nervous system, the following cell lines are recommended:
-
SH-SY5Y (Human Neuroblastoma): A widely used model for neuronal cells, they can be differentiated into a more mature neuronal phenotype. Their dopaminergic and noradrenergic characteristics make them relevant for neurotoxicity studies.[5]
-
HT22 (Mouse Hippocampal Neuronal): Useful for studying mechanisms of neuronal cell death, particularly oxidative stress-related pathways.
-
Primary Neuronal Cultures: While more complex to maintain, these offer a more physiologically relevant model.
-
H9c2 (Rat Cardiomyoblasts): Relevant for assessing potential cardiotoxicity, especially given the interaction of some tryptamines with 5-HT2B receptors.[3]
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, as the liver is a primary site of drug metabolism.
3. Data Presentation
All quantitative data from the following assays should be summarized in tables to facilitate easy comparison of cytotoxic effects across different concentrations of this compound, cell lines, and time points. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values should be calculated and presented.
Table 1: Example of Data Summary for MTT Assay
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| SH-SY5Y | 0 (Control) | 100 ± 5.2 | |
| 1 | 98 ± 4.8 | ||
| 10 | 85 ± 6.1 | ||
| 50 | 62 ± 7.3 | [Calculated Value] | |
| 100 | 41 ± 5.9 | ||
| 250 | 20 ± 4.2 | ||
| HT22 | 0 (Control) | 100 ± 6.0 | |
| 1 | 99 ± 5.5 | ||
| 10 | 90 ± 5.8 | ||
| 50 | 75 ± 6.9 | [Calculated Value] | |
| 100 | 55 ± 6.2 | ||
| 250 | 30 ± 5.1 |
Experimental Protocols
The following are detailed protocols for three key assays to assess the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6][7][8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9]
Materials:
-
Selected cell lines (e.g., SH-SY5Y, HT22)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[6][8]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[9] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is a hallmark of necrosis.[10][11][12]
Materials:
-
Selected cell lines and culture reagents
-
96-well flat-bottom plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (e.g., from Abcam, Thermo Fisher Scientific, or prepare reagents in-house)[11][13]
-
Lysis solution (often provided in the kit, e.g., 10X Lysis Solution)[14]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis solution provided in the kit for at least 3 minutes on an orbital shaker.[14]
-
Background Control: Culture medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[14]
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution (e.g., 50 µL of 1M acetic acid).[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: Apoptosis Assays
Apoptosis, or programmed cell death, is a distinct mechanism of cell death that can be induced by xenobiotics.[15][16] Several assays can be used to detect apoptosis.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
Materials:
-
Selected cell lines and culture reagents
-
6-well plates or culture flasks
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Caspases are key proteases that execute apoptosis.[16] Caspase-3 and -7 are effector caspases activated during the final stages of apoptosis. This assay uses a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7.
Materials:
-
Selected cell lines and culture reagents
-
White or black 96-well plates (for luminescence or fluorescence, respectively)
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay (Promega) or similar kit
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.
-
Reagent Preparation and Addition: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal is proportional to the amount of active caspase-3/7. Normalize the results to the vehicle control.
Visualizations
Below are diagrams illustrating the experimental workflow, a potential signaling pathway for this compound cytotoxicity, and a data interpretation flowchart.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Logical flowchart for interpreting cytotoxicity data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 4. This compound [chemeurope.com]
- 5. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 12. praxilabs.com [praxilabs.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Application Note: Radioligand Binding Assay for 4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the binding affinity of 4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET) for serotonin 5-HT2A receptors using a competitive radioligand binding assay.
Introduction
4-Hydroxy-N,N-diethyltryptamine (this compound), also known as ethocin, is a psychedelic tryptamine that is structurally related to psilocin.[1] It acts as a potent non-selective agonist at several serotonin receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2] The interaction with the 5-HT2A receptor is believed to be a primary mediator of its psychedelic effects.[2] Understanding the binding affinity of this compound to this receptor is crucial for characterizing its pharmacological profile.
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[3][4] In a competitive binding assay, an unlabeled test compound (this compound) competes with a radiolabeled ligand for binding to the target receptor.[3][5] By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated, providing a measure of the compound's binding affinity.[6][7] This application note details a protocol for a competitive radioligand binding assay to determine the Ki of this compound for the human 5-HT2A receptor.
Principle of the Assay
The fundamental principle of a competitive radioligand binding assay is the competition between a fixed concentration of a radiolabeled ligand and a range of concentrations of an unlabeled test compound for a finite number of receptors. As the concentration of the unlabeled compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The data is used to generate a dose-response curve from which the IC50 value is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[6][7]
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.[8]
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin or 1 µM Ketanserin.[9]
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Polyethyleneimine (PEI).
-
Cell harvester or vacuum filtration apparatus.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., Bradford or BCA).
Experimental Protocol
This protocol is adapted from standard procedures for 5-HT2A receptor binding assays.[10][11][12]
1. Membrane Preparation
-
Thaw frozen cell pellets (expressing h5-HT2A) on ice.
-
Homogenize the cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
2. Assay Procedure
-
Pre-soak the glass fiber filter plates in 0.5% PEI for at least 2 hours to reduce non-specific binding.[10]
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10-12 concentrations spanning from 0.1 nM to 10 µM.[11]
-
In a 96-well plate, add the following components in a final assay volume of 250 µL:[12]
-
Total Binding: 150 µL of diluted membrane suspension, 50 µL of assay buffer, and 50 µL of [³H]Ketanserin solution.
-
Non-specific Binding (NSB): 150 µL of diluted membrane suspension, 50 µL of the non-specific binding control (e.g., 10 µM Mianserin), and 50 µL of [³H]Ketanserin solution.
-
Competitive Binding: 150 µL of diluted membrane suspension, 50 µL of each this compound dilution, and 50 µL of [³H]Ketanserin solution.
-
-
The final concentration of [³H]Ketanserin should be close to its Kd for the 5-HT2A receptor (typically 0.5-2.0 nM).[9][10]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11][12]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.[11][12]
-
Quickly wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[12]
-
Add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Presentation and Analysis
The raw data (CPM) will be used to determine the binding affinity of this compound.
1. Calculation of Specific Binding
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
2. Generation of Competition Curve
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each concentration of this compound is calculated as:
% Specific Binding = (Binding in presence of this compound - NSB) / (Total Binding - NSB) x 100
3. Determination of IC50
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]Ketanserin.[6]
4. Calculation of Ki
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6][7]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]Ketanserin) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Quantitative Data Summary
The results of the radioligand binding assay for this compound and other reference compounds can be summarized in a table for easy comparison.
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | h5-HT2A | [³H]Ketanserin | Experimental Value | Calculated Value |
| Ketanserin | h5-HT2A | [³H]Ketanserin | ~1-2 | ~0.6-1.1 |
| Serotonin | h5-HT2A | [³H]Ketanserin | ~500 | ~250 |
| Mianserin | h5-HT2A | [³H]Ketanserin | ~10 | ~5 |
Note: The IC50 and Ki values for reference compounds are approximate and may vary depending on experimental conditions.
Signaling Pathway
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay. The described methodology, from membrane preparation to data analysis, offers a robust framework for researchers to characterize the pharmacological properties of this and other related tryptamine compounds. Accurate determination of binding affinities is a critical step in drug discovery and development, contributing to a deeper understanding of a compound's mechanism of action and potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Unveiling the Behavioral Effects of 4-Ho-DET: A Guide for Preclinical Research
For Immediate Release
[City, State] – [Date] – To facilitate advancements in the study of serotonergic compounds, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the behavioral effects of 4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET) in animal models. This compound, a synthetic tryptamine structurally related to psilocin, is a potent agonist at serotonin receptors and is known to induce psychedelic-like effects.[1][2]
These guidelines offer a comprehensive overview of established preclinical assays, including the head-twitch response (HTR), drug discrimination, locomotor activity, elevated plus maze, and forced swim test, to characterize the psychoactive and potential therapeutic properties of this compound.
Mechanism of Action
This compound primarily exerts its effects as a non-selective serotonin receptor agonist, with notable activity at the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸 receptors.[1][2] The psychedelic-like effects are predominantly mediated through the activation of the 5-HT₂ₐ receptor.[1][2] This interaction initiates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream cellular responses.
Data Presentation: Quantitative Behavioral Effects
The following tables summarize the known quantitative data for this compound and related compounds in key behavioral assays.
| Compound | Assay | Species | ED₅₀ (mg/kg) | Potency vs. Psilocin |
| This compound | Head-Twitch Response | Mouse | 1.56 (μmol/kg) | ~2-fold lower |
| Psilocin (4-Ho-DMT) | Head-Twitch Response | Mouse | 0.81 (μmol/kg) | - |
| 4-Ho-DIPT | Head-Twitch Response | Mouse | 3.46 (μmol/kg) | Lower |
Table 1: Head-Twitch Response Data. [3]
| Compound | Training Drug | Species | ED₅₀ (mg/kg) | Substitution |
| This compound | DOM | Rat | 0.28 | Full |
| 4-AcO-DET | DOM | Rat | 2.9 | Full |
Table 2: Drug Discrimination Data.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement in rodents that serves as a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects.
Protocol:
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Preparation: Dissolve this compound in a suitable vehicle such as sterile saline or deionized water.
-
Administration: Administer the drug via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Immediately after injection, place the mouse in a clean, transparent observation chamber (e.g., a glass cylinder).
-
Quantification:
-
Manual Observation: A trained observer counts the number of head twitches over a defined period (e.g., 30-60 minutes).
-
Automated Systems: Utilize a magnetometer-based system or video tracking software for more objective and high-throughput analysis.
-
-
Data Analysis: Plot the number of head twitches as a function of the administered dose to generate a dose-response curve and calculate the ED₅₀.
Drug Discrimination Assay
This assay assesses the subjective effects of a drug by training animals to discriminate between the test compound and a vehicle.
Protocol:
-
Animals: Male Sprague-Dawley rats are often used.
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Training:
-
Train rats to press one lever for a food reward after administration of a known hallucinogen (e.g., DOM, 0.5 mg/kg).
-
Train the same rats to press a different lever for a food reward after administration of the vehicle (e.g., saline).
-
Continue training until a high level of accuracy (>80%) is achieved.
-
-
Testing:
-
Administer a dose of this compound and place the rat in the operant chamber.
-
Record the number of presses on each lever.
-
-
Data Analysis: Full substitution is achieved if the rat predominantly presses the drug-appropriate lever. The ED₅₀ is the dose at which 50% of the animals show full substitution.
Locomotor Activity (Open Field Test)
This test measures spontaneous motor activity and can indicate stimulant or depressant effects of a compound.
Protocol:
-
Animals: Mice or rats.
-
Apparatus: An open field arena (e.g., a square or circular enclosure) equipped with infrared beams or a video tracking system.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field.
-
Record activity for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency. While specific data for this compound is lacking, other tryptamines have shown varied effects, including both increases and decreases in locomotor activity.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.
Protocol:
-
Animals: Mice or rats.
-
Apparatus: A plus-shaped maze elevated from the floor with two open and two enclosed arms.
-
Procedure:
-
Acclimatize animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for a set time (e.g., 5 minutes).
-
-
Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic-like effect. The structurally similar compound 4-OH-DiPT has been shown to produce anxiolytic-like effects in female mice in this paradigm.[4]
Forced Swim Test (FST)
The FST is used to assess depression-like behavior in rodents.
Protocol:
-
Animals: Mice or rats.
-
Apparatus: A cylindrical container filled with water from which the animal cannot escape.
-
Procedure:
-
Pre-test (optional, for rats): A 15-minute swim session 24 hours before the test.
-
Test: Place the animal in the water for a 5-6 minute session.
-
Record the duration of immobility (floating with minimal movements to keep the head above water).
-
-
Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out confounding effects. Studies with other tryptamines like DMT have shown antidepressant-like effects in the FST.
Disclaimer: This document is intended for informational purposes for research professionals. The handling and administration of this compound must comply with all applicable laws and regulations. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 4-HO-DET from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), a psychedelic tryptamine, from various biological matrices. The protocols described herein are intended for research and forensic applications and should be performed by trained professionals in a controlled laboratory setting.
Introduction
4-hydroxy-N,N-diethyltryptamine (this compound) is a synthetic tryptamine and a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1][2] As with other psychoactive substances, the accurate and reliable quantification of this compound in biological specimens is crucial for pharmacokinetic, toxicological, and forensic investigations. The isolation of this compound from complex biological matrices such as blood, plasma, urine, and tissue is a critical first step in the analytical workflow. This document outlines three common and effective techniques for its extraction: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The stability of 4-hydroxytryptamines in biological samples is a significant consideration. Studies on the closely related compound psilocin have shown degradation in whole blood at room temperature and potential losses upon freezing and thawing.[3] Therefore, proper sample handling and storage are paramount to ensure the integrity of the analytical results. It is recommended to process samples as quickly as possible and store them at low temperatures (-20°C or below) with the addition of antioxidants like ascorbic acid to minimize degradation.[1][3]
General Tryptamine Signaling Pathway
This compound, like other classic psychedelics, is believed to exert its effects primarily through its interaction with the serotonin system in the brain. It acts as an agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A receptor.[1] Activation of this receptor is a key event that initiates a cascade of intracellular signaling events, leading to the characteristic psychedelic effects.
References
- 1. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psilocin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
Application of 4-HO-DET in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N,N-diethyltryptamine (4-HO-DET), also known as ethocin, is a synthetic tryptamine psychedelic that is structurally analogous to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1] Its primary mechanism of action involves agonism at serotonin receptors, particularly the 5-HT₂ subfamily. This profile makes this compound a valuable tool for neuroscience research, enabling the investigation of serotonergic system function, the neurobiology of psychedelic effects, and the potential for therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in key in vitro and in vivo neuroscience research paradigms.
Mechanism of Action
This compound is a non-selective serotonin receptor agonist, exhibiting its most potent activity at the 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ receptors.[1] The psychedelic effects of this compound are primarily attributed to its agonist activity at the 5-HT₂ₐ receptor.[2] Like other classic psychedelics, activation of this receptor by this compound is thought to disrupt normal brain network connectivity, leading to altered states of consciousness.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, providing a basis for experimental design and interpretation.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) |
| Serotonin Receptors | |
| 5-HT₁ₐ | 135 |
| 5-HT₁ₙ | 445 |
| 5-HT₁ₑ | 215 |
| 5-HT₂ₐ | 66.2 |
| 5-HT₂ₙ | 45.6 |
| 5-HT₂ₒ | 21.5 |
| 5-HT₅ₐ | 179 |
| 5-HT₆ | 59.4 |
| 5-HT₇ | 25.9 |
| Dopamine Receptors | |
| D₁ | >10,000 |
| D₂ | >10,000 |
| D₃ | 9,984 |
| D₄ | >10,000 |
| D₅ | >10,000 |
Data sourced from a comprehensive in vitro pharmacological study.
Table 2: In Vivo Behavioral Potency of this compound
| Assay | Species | ED₅₀ (mg/kg) |
| Head-Twitch Response (HTR) | Mouse | ~0.3 |
ED₅₀ represents the dose required to elicit a half-maximal response.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in neuroscience research.
In Vitro Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Objective: To quantify the interaction of this compound with specific serotonin receptors.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₒ)
-
Radioligand specific for the receptor of interest (e.g., [³H]ketanserin for 5-HT₂ₐ)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM mianserin for 5-HT₂ₐ)
-
96-well microplates
-
Filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well microplate, add in the following order:
-
Assay buffer
-
Cell membranes
-
Radioligand
-
Either this compound dilution or vehicle (for total binding) or non-specific inhibitor (for non-specific binding).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each filter vial.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
In Vitro Calcium Flux Functional Assay
This protocol measures the functional potency (EC₅₀) of this compound as an agonist at Gq-coupled serotonin receptors, such as 5-HT₂ₐ and 5-HT₂ₒ, by quantifying intracellular calcium mobilization.
Objective: To determine the concentration of this compound required to elicit a half-maximal functional response at Gq-coupled serotonin receptors.
Materials:
-
HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Seed the HEK293 cells into 96-well plates and culture overnight.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescence microplate reader.
-
Initiate kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, add the this compound dilutions to the wells.
-
Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.
-
Analyze the data by plotting the peak fluorescence response against the concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value.
In Vivo Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is used to assess the hallucinogenic-like potential of compounds.
Objective: To quantify the in vivo potency of this compound to induce the head-twitch response.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Vehicle (e.g., saline)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes prior to drug administration.
-
Prepare various doses of this compound in the vehicle.
-
Administer a single intraperitoneal (i.p.) injection of either vehicle or a dose of this compound to each mouse.
-
Immediately place the mouse back into its observation chamber.
-
Record the behavior of the mice for a set period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment conditions, should score the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Plot the mean number of head twitches against the dose of this compound.
-
Analyze the data using non-linear regression to determine the ED₅₀ value.
Visualizations
Signaling Pathway of this compound at the 5-HT₂ₐ Receptor
Caption: 5-HT₂ₐ receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Receptor Binding Assay```dot
Caption: The neurobiological pathway leading to the head-twitch response.
References
Troubleshooting & Optimization
4-HO-DET Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET). The information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for synthesizing this compound and other 4-hydroxytryptamines is a variation of the Speeter-Anthony tryptamine synthesis.[1][2][3] This route typically starts with a protected 4-hydroxyindole, such as 4-acetoxyindole or 4-benzyloxyindole. The indole is reacted with oxalyl chloride to form an indol-3-yl-glyoxylyl chloride intermediate.[3][4] This intermediate is then reacted with diethylamine to produce the corresponding glyoxylamide, which is subsequently reduced using a powerful reducing agent like lithium aluminum hydride (LAH) to yield the tryptamine backbone.[2][4] If a protecting group is used, a final deprotection step is required to yield the 4-hydroxy final product. 4-AcO-DET is often synthesized as a more stable prodrug which can be hydrolyzed to this compound.[5][6]
Q2: Why is 4-AcO-DET often synthesized as a precursor instead of synthesizing this compound directly?
A2: this compound, as a phenol, is susceptible to oxidation, which can cause it to discolor and degrade, especially in the presence of air and light or under basic conditions.[4] Its acetate ester prodrug, 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET), is more resistant to oxidation, making it easier to synthesize, purify, and store.[7] 4-AcO-DET can be reliably hydrolyzed to this compound in vivo or through a controlled chemical hydrolysis step just before use.[6][8][9]
Q3: My final this compound product is a dark, oily substance that is difficult to purify. What can I do?
A3: The discoloration is likely due to oxidation of the 4-hydroxy group. To minimize this, conduct the final deprotection and all subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants during workup may also be beneficial. For purification, column chromatography on silica gel is a standard method. If the freebase is an oil, converting it to a stable crystalline salt, such as a fumarate or hydrochloride salt, can greatly facilitate purification by crystallization.
Q4: What are the key differences between this compound and its close analog, psilocin (4-HO-DMT)?
A4: Both are 4-hydroxytryptamines, with the primary structural difference being the alkyl groups on the nitrogen atom: diethyl for this compound and dimethyl for psilocin.[1][5] This structural change leads to subtle differences in their pharmacological profiles. While both are agonists at serotonin receptors, particularly 5-HT2A, their potency and duration of action can vary.[5][8] Anecdotal reports suggest this compound may have a slightly shorter duration than psilocin.[5]
Synthesis Workflow & Troubleshooting
The following diagram outlines a common synthetic pathway starting from 4-acetoxyindole and highlights key troubleshooting checkpoints.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of glyoxylamide intermediate (Step 1) | 1. Moisture in reagents or glassware. 2. Degradation of oxalyl chloride. 3. Insufficient reaction time or temperature. | 1. Thoroughly dry all glassware. Use anhydrous solvents (e.g., diethyl ether, THF). 2. Use freshly opened or distilled oxalyl chloride. 3. Monitor the reaction by TLC to ensure the consumption of starting material. |
| Incomplete reduction to 4-AcO-DET (Step 2) | 1. Insufficient reducing agent (LAH). 2. LAH activity compromised by moisture. 3. Presence of over-reduced side products.[10] | 1. Use a sufficient excess of LAH (typically 2-4 equivalents). 2. Add the glyoxylamide solution slowly to the LAH suspension in anhydrous THF under an inert atmosphere. 3. Control reaction temperature; initial addition is often done at 0°C before refluxing. |
| Low yield during hydrolysis of 4-AcO-DET (Step 3) | 1. Incomplete hydrolysis. 2. Degradation of the this compound product due to harsh basic conditions.[11] 3. Oxidation of the product during workup. | 1. Monitor reaction progress via TLC. Consider milder conditions like refluxing in a 5:1 acetic acid/water solution.[12][13] 2. Use a milder base like sodium bicarbonate or an anion exchange resin.[14] Avoid strong bases like NaOH if possible.[11] 3. Perform the workup and purification under an inert atmosphere (N₂ or Ar). |
| Final product is impure or difficult to crystallize | 1. Presence of residual starting materials or side-products. 2. Oxidation of the 4-hydroxy group. 3. The freebase form is naturally oily or low-melting. | 1. Purify via flash column chromatography. 2. Minimize exposure to air and light. Store the final product under an inert atmosphere at low temperatures.[4] 3. Convert the product to a crystalline salt (e.g., fumarate, hydrochloride) for easier handling and purification. |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetoxyindol-3-yl-N,N-diethylglyoxylamide
(Adapted from Speeter-Anthony methodology)[3][4]
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Dissolve 4-acetoxyindole (1 eq.) in anhydrous diethyl ether in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 eq.) in anhydrous diethyl ether dropwise with stirring. A yellow precipitate of the intermediate glyoxylyl chloride should form.
-
Continue stirring for 30-60 minutes at 0°C.
-
Slowly add a solution of diethylamine (2.5 eq.) in diethyl ether dropwise, ensuring the temperature remains low. The reaction mixture will become thick.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% NaHSO₄), saturated sodium bicarbonate solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude glyoxylamide, which can be recrystallized from a suitable solvent like diethyl ether or ethyl acetate/hexanes.
Protocol 2: LAH Reduction to 4-AcO-DET and Hydrolysis to this compound
-
Reduction: In a separate flame-dried flask under nitrogen, prepare a suspension of lithium aluminum hydride (LAH, 3 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the LAH suspension in an ice bath.
-
Dissolve the 4-acetoxyindol-3-yl-N,N-diethylglyoxylamide (1 eq.) from the previous step in anhydrous THF and add it dropwise to the stirred LAH suspension.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction in an ice bath and cautiously quench by sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).
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Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 4-AcO-DET.
-
Hydrolysis: Dissolve the crude 4-AcO-DET in a deoxygenated methanol or ethanol solution.
-
Add an aqueous solution of a mild base (e.g., sodium bicarbonate or potassium carbonate) and stir at room temperature under a nitrogen atmosphere until TLC indicates complete conversion to this compound.
-
Neutralize the solution with a mild acid (e.g., acetic acid).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and evaporate the solvent to yield crude this compound.
-
Purify immediately by column chromatography or salt formation to prevent degradation.
Disclaimer: This content is intended for informational and educational purposes for qualified researchers and professionals only. The synthesis of controlled substances may be illegal in many jurisdictions. All experiments should be conducted in compliance with local laws and regulations and with appropriate laboratory safety precautions.
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Erowid Online Books : "TIHKAL" - #16 this compound [erowid.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 8. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 9. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Psilocin - The "real deal" or an extraction byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Synthesis | Incomplete reaction or side reactions. | Optimize reaction conditions (temperature, time, stoichiometry). Use high-purity starting materials. |
| Degradation of this compound during workup. | Work quickly and use degassed solvents. Avoid high temperatures and strong acids/bases. Process under an inert atmosphere (e.g., nitrogen or argon). | |
| Mechanical losses during transfers and filtration. | Ensure quantitative transfers by rinsing glassware with the solvent. Use appropriate filtration techniques to minimize loss. | |
| Product Discoloration (e.g., turning blue or dark) | Oxidation of the 4-hydroxy group. | Perform all purification steps under an inert atmosphere. Use antioxidants like ascorbic acid in aqueous solutions. Store the compound in a dark, cool, and inert environment. |
| Presence of colored impurities from the synthesis. | Employ column chromatography with an appropriate solvent system. Consider a charcoal treatment prior to recrystallization. | |
| Difficulty in Crystallization | Product is an oil or amorphous solid. | Try different solvent systems for recrystallization (e.g., ethyl acetate/heptane, methanol/water). Use a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the solvent-air interface. |
| Presence of impurities inhibiting crystal formation. | Perform an additional purification step, such as column chromatography or an acid-base extraction, before attempting recrystallization. | |
| Persistent Impurities in Final Product (as per NMR/LC-MS) | Co-eluting impurities in chromatography. | Optimize the chromatography method: change the solvent system polarity, try a different stationary phase (e.g., alumina instead of silica gel), or use gradient elution. |
| Incomplete removal of starting materials or byproducts. | Review the synthesis workup to ensure complete removal of reagents. An acid-base extraction can be effective in separating the basic this compound from neutral or acidic impurities. | |
| Positional isomers (e.g., 5-HO-DET, 6-HO-DET).[1] | High-resolution chromatography techniques (e.g., HPLC) may be required. Careful analysis of spectroscopic data (NMR, MS) is crucial for identification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its susceptibility to oxidation and degradation. The 4-hydroxyindole moiety is sensitive to air and light, leading to the formation of colored impurities. Additionally, like many tryptamines, it can be difficult to crystallize, and residual impurities from the synthesis can complicate the purification process.
Q2: What is the recommended method for initial purification of crude this compound?
A2: A common and effective initial purification method is acid-base extraction. This technique leverages the basicity of the tertiary amine in this compound. The crude product is dissolved in a nonpolar organic solvent and washed with a dilute acidic solution (e.g., aqueous HCl or acetic acid). The this compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to deprotonate the this compound, which can then be extracted back into a nonpolar organic solvent.
Q3: What are suitable solvent systems for column chromatography of this compound?
A3: For silica gel column chromatography, a common mobile phase is a mixture of a nonpolar solvent and a polar solvent, often containing a small amount of a basic modifier to prevent tailing. A typical system would be dichloromethane/methanol or ethyl acetate/heptane with 0.5-1% triethylamine. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand.
Q4: Can you provide a starting point for recrystallizing this compound?
A4: Recrystallization of tryptamines can be challenging. A good starting point is to dissolve the impure this compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or ethyl acetate) and then slowly add a nonpolar solvent in which it is less soluble (e.g., heptane, hexane, or toluene) until turbidity is observed. Allowing the solution to cool slowly can promote the formation of pure crystals. A single solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures can also be effective.
Q5: How can I prevent the oxidation of this compound during purification and storage?
A5: To minimize oxidation, it is crucial to work under an inert atmosphere (nitrogen or argon) whenever possible, especially when the compound is in solution or being heated. Using degassed solvents can also help. For long-term storage, this compound should be kept as a solid in a sealed vial under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude this compound in a suitable nonpolar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a 5% aqueous hydrochloric acid solution. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Washing the Aqueous Layer: Wash the combined acidic aqueous layers with the nonpolar organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH > 9). The freebase this compound will precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of the nonpolar organic solvent. Repeat this extraction 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound freebase.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Prepare a silica gel slurry in the chosen eluent and pack a glass column.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine). The polarity of the eluent can be gradually increased if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Stability of 4-Ho-DET in different solvents and temperatures
This technical support center provides guidance and answers frequently asked questions regarding the stability of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) in various experimental conditions. Due to the limited availability of specific stability data for this compound, information from its close structural analog, psilocin (4-HO-DMT), is used as a proxy where noted. Researchers should consider this when designing their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other 4-hydroxy tryptamines, is primarily affected by exposure to oxygen, light, heat, and high pH. The phenolic hydroxyl group on the indole ring is susceptible to oxidation, which is a major degradation pathway.[1][2][3][4]
Q2: What is the expected shelf-life of this compound in its solid form?
A2: While specific long-term stability data for solid this compound is scarce, related 4-hydroxy tryptamines can be stable for years if stored properly.[5][6] To maximize shelf-life, it is crucial to store the compound in a cool, dark, and dry environment, preferably under an inert gas like argon or nitrogen.
Q3: How stable is this compound in different solvents?
A3: this compound is generally unstable in solution. The rate of degradation depends on the solvent, pH, and presence of oxygen. Protic solvents, especially water, can facilitate degradation. Acidified organic solvents, such as methanol with a small amount of acetic or formic acid, may improve stability by keeping the compound in its protonated, less easily oxidized form.[7] Anecdotal evidence suggests that solutions of 4-hydroxy tryptamines can degrade within a day if not stored properly.[3]
Q4: What are the ideal storage conditions for this compound solutions?
A4: To ensure the stability of this compound in solution, it is recommended to:
-
Use deoxygenated solvents.
-
Store solutions at low temperatures, such as -20°C or -80°C.[8]
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2][9]
-
Prepare solutions fresh whenever possible.
Q5: What are the visible signs of this compound degradation?
A5: A common sign of degradation for 4-hydroxy tryptamines is a change in color. Solutions may turn bluish or dark black upon oxidation.[4] Solid material may also darken over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quick purity check (e.g., by TLC or HPLC) before use. Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles. |
| Color change in this compound solution | Oxidation of the 4-hydroxy group. | Discard the solution. When preparing new solutions, use deoxygenated solvents and handle the compound under an inert atmosphere if possible. Ensure storage is in a tightly sealed, light-protected container at low temperature. |
| Low potency of this compound | Degradation of the active compound. | Verify the purity of the solid material before preparing solutions. Review storage conditions of both the solid and the solution to ensure they are optimal (cool, dark, dry, inert atmosphere). |
| Precipitate formation in frozen solutions | Low solubility of this compound or its salt form at low temperatures. | Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Consider preparing a more dilute stock solution if precipitation persists. |
Experimental Protocols
Protocol for a General Stability Study of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent at various temperatures.
1. Materials:
- This compound (of known purity)
- High-purity solvent (e.g., methanol, ethanol, acetonitrile, water)
- Acid (e.g., acetic acid, formic acid) or base (e.g., ammonium hydroxide) for pH adjustment (optional)
- Amber glass vials with screw caps
- Inert gas (e.g., argon or nitrogen)
- High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector
- Temperature-controlled chambers (e.g., incubators, refrigerators, freezers)
2. Procedure:
- Solution Preparation:
- Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL). If investigating the effect of pH, prepare solutions with the desired pH adjustments.
- To minimize oxidation, sparge the solvent with an inert gas for 15-20 minutes before dissolving the this compound.
- Dispense the solution into amber vials, flush the headspace with inert gas, and seal tightly.
- Storage Conditions:
- Place sets of vials in different temperature-controlled environments. Recommended temperatures for testing could include:
- -80°C (as a control for minimal degradation)
- -20°C
- 4°C
- Room Temperature (e.g., 25°C)
- Elevated Temperature (e.g., 40°C)
- Time Points:
- Define the time points for analysis. These will depend on the expected stability but could include: 0 hours, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months.
- Analysis:
- At each time point, remove one vial from each temperature condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of this compound remaining. The method should be able to separate the parent compound from any degradation products.
- Data Evaluation:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time for each temperature.
- Determine the degradation rate and half-life (t₁/₂) at each condition.
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Stability of this compound in Methanol at Different Temperatures
| Time | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 h | 100 | 100 | 100 | 100 | 100 |
| 24 h | Data | Data | Data | Data | Data |
| 1 week | Data | Data | Data | Data | Data |
| 1 month | Data | Data | Data | Data | Data |
Table 2: Stability of this compound in Different Solvents at 25°C
| Time | % Remaining in Methanol | % Remaining in Ethanol | % Remaining in Acetonitrile | % Remaining in Water |
| 0 h | 100 | 100 | 100 | 100 |
| 24 h | Data | Data | Data | Data |
| 1 week | Data | Data | Data | Data |
| 1 month | Data | Data | Data | Data |
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Postulated oxidative degradation pathway for this compound.
References
- 1. critical.consulting [critical.consulting]
- 2. US20220280482A1 - Formulations of psilocin that have enhanced stability - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Psilocin - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET)
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of 4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET).
Disclaimer: this compound is a research chemical. The information provided is for investigational purposes only. All experimental work should be conducted in a controlled laboratory setting, adhering to all applicable safety regulations and legal standards. The solubility data for analogous compounds is presented for comparative purposes and may not directly reflect the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: 4-Hydroxy-N,N-diethyltryptamine (this compound) is a synthetic psychedelic tryptamine, structurally similar to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2][3] Like many tryptamines, its freebase form is characterized by poor water solubility, which can pose significant challenges for in vitro assays, formulation development, and achieving consistent bioavailability in preclinical studies.[4][5] Overcoming this limitation is crucial for accurate and reproducible experimental results.
Q2: What are the primary strategies for enhancing the aqueous solubility of tryptamines like this compound?
A2: The primary strategies involve either physical or chemical modifications.[4]
-
Chemical Modifications: The most common and effective method is salt formation . Converting the basic amine in the tryptamine structure to a salt (e.g., fumarate, hydrochloride) significantly increases its polarity and aqueous solubility.[6][7] Other methods include pH adjustment and the formation of co-crystals.[8][9]
-
Physical Modifications: These include techniques like particle size reduction (micronization), using co-solvents, and creating solid dispersions or inclusion complexes (e.g., with cyclodextrins).[4][10][11]
Q3: How does salt formation improve the solubility of this compound?
A3: this compound has a basic diethylamine group. By reacting the freebase with an acid (like fumaric acid or hydrochloric acid), a salt is formed. This process protonates the amine, creating a charged species that is more readily solvated by polar solvents like water, thereby increasing its solubility.[6] For instance, the hydrochloride salt of the related compound 4-HO-DPT was synthesized specifically to improve water solubility for drug delivery.[6]
Q4: Are there commercially available salt forms of this compound?
A4: Yes, this compound is often available as a fumarate salt.[12] The fumarate form is known to be a stable, crystalline solid with improved solubility compared to the freebase.[7][12]
Q5: What is the difference in potency between freebase and salt forms?
A5: Salt forms have a higher molecular weight than the freebase due to the addition of the acid counter-ion. Therefore, on a mass-for-mass basis, the salt form contains less of the active freebase molecule. For example, with the analogous compound 4-HO-MET, the hydrochloride (HCl) salt is approximately 0.8 times the potency of the freebase by mass, while the fumarate is about 0.65 times.[7] It is critical to account for this difference when preparing solutions of a specific molar concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The concentration of this compound exceeds its solubility limit at the buffer's pH. The buffer's pH may be too high (closer to the pKa of the amine), causing the salt to convert to the less soluble freebase. | 1. Verify Salt Form: Ensure you are using a water-soluble salt form (e.g., fumarate).[12] 2. Lower pH: Adjust the buffer pH to be more acidic. Tryptamine salts are generally more stable and soluble in acidic conditions.[13] 3. Use a Co-solvent: Add a small percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol, DMSO, or DMF.[12][14] 4. Reduce Concentration: Lower the final concentration of the compound in the solution. |
| Compound Degradation (Color Change) | 4-hydroxy tryptamines are prone to oxidation, especially in solution and when exposed to air, light, or alkaline conditions.[13][15] This is often indicated by a color change to brown, blue, or black. | 1. Prepare Fresh Solutions: Use solutions immediately after preparation. 2. Use Degassed Solvents: Purge buffers and solvents with an inert gas (e.g., nitrogen or argon) before use. 3. Protect from Light: Store solutions in amber vials or protect them from light. 4. Control pH: Maintain a slightly acidic pH to improve stability.[13] |
| Inconsistent Results in Bioassays | Poor solubility leads to non-homogeneous solutions, causing variability in the effective concentration delivered to the assay. The compound may be precipitating out of the media over the course of the experiment. | 1. Confirm Solubility Limit: Perform a preliminary solubility test in your specific assay medium. 2. Incorporate a Solubilizing Excipient: Consider using surfactants or complexing agents like cyclodextrins appropriate for your experimental system.[10][16] 3. Sonication: Briefly sonicate the final solution to ensure complete dissolution before adding it to the assay. |
Solubility Data of Analogous Tryptamines
Direct quantitative solubility data for this compound is not widely published. However, data from analogous compounds can provide a useful reference.
| Compound | Form | Solvent | Solubility | Reference |
| This compound | Fumarate | DMSO | ~30 mg/mL | [12] |
| Fumarate | DMF | ~20 mg/mL | [12] | |
| Fumarate | PBS (pH 7.2) | ~10 mg/mL | [12] | |
| Fumarate | Ethanol | ~5 mg/mL | [12] | |
| Psilocin (4-HO-DMT) | Freebase | Water | 4 g/L (4 mg/mL) | [17] |
| Freebase | 70% Ethanol | Soluble | [13] | |
| Freebase | Water | Very slightly soluble | [13] | |
| Psilocybin | Phosphate Ester | Boiling Water | Soluble in 20 parts | [13] |
| Phosphate Ester | Boiling Methanol | Soluble in 120 parts | [13][18] | |
| Phosphate Ester | Ethanol | Difficultly soluble | [18] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound fumarate for dilution into aqueous experimental buffers.
Materials:
-
This compound fumarate
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of this compound fumarate using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).[12]
-
Vortex the solution vigorously for 1-2 minutes until the powder is dispersed.
-
Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of this compound in Solution via LC-MS/MS
Objective: To accurately determine the concentration of this compound in a prepared solution, adapting a general method for tryptamines.
Methodology (Adapted from similar tryptamine analyses): [19][20][21]
-
Sample Preparation:
-
Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A standard C18 reversed-phase column.[22]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[21]
-
Flow Rate: Typical flow rates are between 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
System: A tandem mass spectrometer (MS/MS).
-
Ionization: Electrospray ionization (ESI) in positive mode.[19][20]
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two MRM transitions should be monitored for the parent ion of this compound to its characteristic product ions for confirmation and quantification.
-
-
Quantification:
-
Generate a calibration curve using certified analytical reference standards of this compound.
-
Calculate the concentration of the unknown sample by interpolating its response against the calibration curve.
-
Visualizations
Caption: A workflow for selecting and validating a solubility enhancement strategy.
Caption: A decision tree for troubleshooting precipitation in aqueous solutions.
Caption: The primary signaling pathway activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 3. Psilocin - Wikipedia [en.wikipedia.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The hydrochloride salt of 4-hydroxy-N,N-di-n-propyltryptamine (4-HO-DPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bluelight.org [bluelight.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Psilocin & Psilocybin - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 14. ijmsdr.org [ijmsdr.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acs.org [acs.org]
- 18. Psilocybin | C12H17N2O4P | CID 10624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: LC-MS Analysis of 4-HO-DET
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] These effects are a major concern in quantitative LC-MS because they can detrimentally affect reproducibility and accuracy.[2]
Q2: What are the common signs that my this compound analysis is affected by matrix effects?
A: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[1]
-
Inaccurate quantification, leading to high variability in concentration measurements.[1]
-
Non-linear calibration curves.[1]
-
Inconsistent peak areas for quality control (QC) samples.[1]
-
Significant shifts in the retention time of this compound.[4][5]
Q3: Which biological samples are most likely to cause significant matrix effects when analyzing this compound?
A: Complex biological matrices are most likely to cause significant matrix effects. For this compound, these include:
-
Plasma and Serum: Rich in proteins and phospholipids that can cause ion suppression.[3][6]
-
Urine: Contains a high concentration of salts and urea which can interfere with the ionization process.[2]
-
Whole Blood: A complex matrix containing proteins, lipids, and other endogenous components.
-
Tissue Homogenates: The complexity will vary with the tissue type but can be a significant source of matrix components.
Q4: How can I minimize matrix effects during the sample preparation of this compound?
A: Optimizing sample preparation is a crucial step in reducing matrix effects.[2] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, often performed with acetonitrile or methanol, to remove the bulk of proteins from plasma or serum samples.[7][8][9] However, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): A more selective technique that partitions this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[8]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide cleaner extracts compared to PPT and LLE by using a solid sorbent to retain the analyte of interest while matrix components are washed away.[8][10]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[10] This is particularly useful when the analytical method has sufficient sensitivity.[8]
Q5: Is the use of an internal standard necessary for the analysis of this compound?
A: Yes, the use of a suitable internal standard (IS) is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification. The ideal choice is a stable isotope-labeled (SIL) internal standard, such as this compound-d8.[2][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will be affected by matrix effects in the same way, thus providing effective normalization.[11][12]
Troubleshooting Guide for this compound Matrix Effects
This guide provides a systematic approach to diagnosing and resolving matrix effects in your LC-MS analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate this compound from interfering peaks.- Evaluate a different stationary phase (e.g., a different C18 column or HILIC).- Improve sample cleanup using SPE or LLE.[8] |
| Inconsistent Retention Time | Matrix-induced shifts or column contamination.[4] | - Implement a more robust sample preparation method.- Use a guard column to protect the analytical column.- Regularly perform system suitability tests to monitor retention time stability.[4] |
| Low Signal Intensity / Ion Suppression | Co-eluting matrix components competing for ionization.[13] | - Adjust the chromatographic method to separate this compound from the suppression zone.[2]- Dilute the sample extract to reduce the concentration of interfering compounds.[8][10]- Switch to a less susceptible ionization technique if available (e.g., APCI instead of ESI).[6][14]- Enhance sample cleanup with a more rigorous SPE protocol.[8] |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components enhancing the ionization of this compound.[2] | - Similar to ion suppression, optimize chromatography to separate this compound from the enhancing region.- Improve sample cleanup to remove the enhancing compounds.[2] |
| Poor Reproducibility (High %CV) | Variable matrix effects across different samples.[1] | - Crucially, incorporate a stable isotope-labeled internal standard (e.g., this compound-d8). This is the most effective way to correct for sample-to-sample variations in matrix effects.[2][11]- Standardize the sample collection and preparation procedure meticulously. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This method is adapted from a validated procedure for psilocin in human plasma.[7][15]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., this compound-d8 in methanol).
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to elute this compound, then wash and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions (Example for Positive ESI):
-
Monitor appropriate MRM transitions for this compound and its internal standard. (e.g., based on the structure of this compound, precursor ion m/z 233.16 -> product ions).
-
-
Protocol 2: Post-Extraction Addition for Matrix Effect Evaluation
This protocol allows for the quantitative assessment of matrix effects.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the mobile phase.
-
Set B (Post-Spiked Matrix): Extract blank plasma (or other matrix) using the protein precipitation protocol. Add the this compound standards to the resulting supernatant at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the this compound standards into blank plasma at the same concentrations before performing the protein precipitation.
-
-
Analysis:
-
Analyze all three sets by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for psilocin from a validated method, which can serve as an expected range for this compound analysis.[7][15]
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect |
| Psilocin (analogous to this compound) | Human Plasma | Protein Precipitation | ≥94.7% | Negligible Ion Suppression |
Note: This data is for psilocin and should be used as a reference. A full validation for this compound is required.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of 4-HO-DET and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary chromatographic techniques for analyzing this compound?
A1: The two most effective techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is generally preferred as it can analyze the thermally labile 4-hydroxytryptamines without the need for derivatization. GC-MS is also a powerful tool, particularly for structural elucidation, but typically requires derivatization of the hydroxyl group to improve volatility and peak shape.
Q2: How can I resolve this compound from its positional isomers, such as 5-HO-DET or 6-HO-DET?
A2: Separating positional isomers of tryptamines can be challenging due to their similar physical and chemical properties. Success often depends on the choice of the stationary phase. While standard C18 columns can provide some separation, phenyl-based columns (e.g., Phenyl-Hexyl) often offer enhanced selectivity for aromatic compounds and their isomers through π-π interactions.[1][2][3][4][5] Experimenting with different column chemistries is highly recommended. Additionally, optimizing the mobile phase composition and gradient is crucial for improving resolution.
Q3: What are the best practices for sample and solution stability of this compound?
A3: 4-substituted tryptamines, including this compound, can be susceptible to degradation, particularly in solution and when exposed to light and high temperatures. It is recommended to store stock solutions in a freezer, protected from light. For analysis, freshly prepared solutions are ideal. The pH of the solution can also impact stability; slightly acidic conditions are generally preferred.[6]
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The polar hydroxyl group makes the molecule less volatile and prone to interactions with the stationary phase, which can lead to poor peak shape and tailing. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method to derivatize the hydroxyl group, increasing volatility and improving chromatographic performance.
Q5: My HPLC peaks for this compound are tailing. What are the common causes and solutions?
A5: Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC. The primary cause is often the interaction of the basic amine groups with acidic residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or acetic acid) can protonate the silanol groups, reducing their interaction with the protonated analyte.
-
Column Choice: Use a modern, end-capped C18 column or consider a column with a different stationary phase, such as one with a polar-embedded group, which can shield the silanol groups.
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also reduce peak tailing, although this may not be suitable for MS applications.
Experimental Protocols
High-Performance Liquid Chromatography with UV or MS Detection (HPLC-UV/MS)
This protocol is a general guideline and should be optimized for your specific instrumentation and analytical goals.
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV-Vis or Mass Spectrometric detector.
-
Column Selection:
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 1-5 µL
-
Detection:
-
UV: 220 nm and 280 nm.
-
MS (ESI+): Scan range m/z 100-500; monitor for the protonated molecule [M+H]⁺ of this compound (C₁₄H₂₀N₂O, MW: 232.32).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires a derivatization step prior to analysis.
-
Sample Preparation (Derivatization):
-
Evaporate a solution containing the analyte to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Injector Temperature: 280 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Injection Mode: Splitless or split (e.g., 20:1), 1 µL injection volume.
-
MS Detection:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Tryptamine Analysis
| Parameter | HPLC Method 1 (General) | HPLC Method 2 (Isomer Focus) | GC-MS Method (Derivatized) |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase | Water/ACN with 0.1% Formic Acid | Water/ACN with 0.1% Formic Acid | Helium |
| Elution Mode | Gradient | Gradient | Temperature Program |
| Detection | UV, MS | UV, MS | MS (EI) |
| Derivatization | Not required | Not required | Silylation (e.g., BSTFA) |
| Key Advantage | Broad applicability | Enhanced selectivity for isomers[1][2][3][4][5] | High resolving power and structural info |
Troubleshooting Guides
Table 2: HPLC Troubleshooting Guide for this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Co-elution | 1. Inappropriate stationary phase for isomers. 2. Mobile phase composition not optimized. 3. Gradient is too steep. | 1. Switch to a Phenyl-Hexyl column for improved isomer selectivity.[1][2][3][4][5] 2. Adjust the ratio of organic to aqueous phase; try methanol instead of acetonitrile. 3. Decrease the gradient slope around the elution time of the analytes. |
| Peak Tailing | 1. Secondary interactions with residual silanols. 2. Mobile phase pH is too high. 3. Column contamination. | 1. Use a modern, high-purity, end-capped column. 2. Lower the mobile phase pH to 3-4 using formic or acetic acid. 3. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
| Variable Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition changing over time. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions between injections (at least 5-10 column volumes). 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Low Signal Intensity / No Peaks | 1. Analyte degradation. 2. Incorrect detection wavelength or MS parameters. 3. Sample is too dilute. | 1. Use freshly prepared samples and protect them from light. 2. For UV, check the absorbance spectrum of this compound (typically around 220 nm and 280 nm). For MS, optimize ion source parameters. 3. Concentrate the sample or inject a larger volume (if possible without compromising peak shape). |
Table 3: GC-MS Troubleshooting Guide for this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. | 1. Optimize derivatization conditions (time, temperature, reagent volume). Ensure the sample is completely dry before adding the reagent. 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| No Peak Detected | 1. Analyte degradation during derivatization or injection. 2. Derivatized analyte is unstable. | 1. Lower the injector temperature. Ensure derivatization conditions are not too harsh. 2. Analyze the derivatized sample as soon as possible after preparation. |
| Poor Fragmentation / Unclear Mass Spectrum | 1. Co-elution with a matrix component. 2. Ion source is dirty. | 1. Improve sample cleanup before derivatization. Adjust the GC temperature program to better separate the analyte from interferences. 2. Clean the ion source according to the manufacturer's protocol. |
Visualizations
Caption: Experimental workflow for the chromatographic analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues with this compound.
Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.
References
- 1. support.waters.com [support.waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 4-Ho-DET synthesis byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method for the synthesis of this compound and other 4-substituted tryptamines is the Speeter-Anthony tryptamine synthesis.[1][2][3][4][5] This route typically begins with a 4-hydroxyindole derivative where the hydroxyl group is protected, commonly as a benzyl ether (4-benzyloxyindole). The synthesis proceeds through the following key steps:
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Acylation: Reaction of 4-benzyloxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.
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Amidation: Subsequent reaction with diethylamine to yield 4-benzyloxy-N,N-diethyl-indole-3-glyoxylamide.
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Reduction: Reduction of the glyoxylamide intermediate, typically with a powerful reducing agent like lithium aluminum hydride (LAH), to form 4-benzyloxy-N,N-diethyltryptamine.
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Debenzylation: Removal of the benzyl protecting group to yield the final product, this compound.
Q2: My final product is a dark, oily substance that is difficult to purify. What could be the cause?
A2: The formation of dark, oily, or tarry substances is a common issue in tryptamine synthesis.[6] Several factors can contribute to this problem:
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Reaction Temperature: Exceedingly high temperatures during the acylation step with oxalyl chloride can lead to the formation of polymeric byproducts.[6] It is crucial to maintain the recommended temperature, typically 0°C.
-
Starting Material Purity: Impurities in the initial 4-benzyloxyindole can lead to a cascade of side reactions, resulting in a complex and discolored crude product. Purification of the starting material by recrystallization or chromatography is highly recommended.[6]
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Atmospheric Oxidation: Tryptamines, particularly 4-hydroxytryptamines, are susceptible to oxidation, which can cause discoloration. Performing reactions and workups under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
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Workup Conditions: Prolonged exposure to acidic conditions during the workup can promote the dimerization of intermediates or the final product.[6] A careful and prompt workup, maintaining neutral or slightly basic conditions, is advisable.
Q3: The yield of my this compound synthesis is consistently low. What are the potential reasons?
A3: Low yields can be attributed to several factors throughout the synthetic process:
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Incomplete Acylation or Amidation: Ensure the use of fresh, high-quality oxalyl chloride and a sufficient excess of diethylamine to drive these reactions to completion.[6] Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
-
Inefficient Reduction: The reduction of the glyoxylamide is a critical step. Insufficient or deactivated lithium aluminum hydride (LAH) will result in incomplete conversion.[6] Always use a fresh, high-quality batch of LAH and ensure strictly anhydrous and inert reaction conditions.
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Suboptimal Debenzylation: The choice of debenzylation method and catalyst is crucial. Inefficient catalytic transfer hydrogenation can lead to incomplete removal of the benzyl group.
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Product Loss During Workup and Purification: this compound has some water solubility, and significant amounts can be lost during aqueous extractions. Careful extraction techniques and minimizing the volume of aqueous washes can help. Product loss can also occur during chromatography if the appropriate solvent system and stationary phase are not used.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Speeter-Anthony route.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of 4-benzyloxy-N,N-diethyl-indole-3-glyoxylamide (Amidation Step) | Incomplete reaction with oxalyl chloride. | Use a slight excess of oxalyl chloride and ensure the reaction is stirred at 0°C until TLC indicates complete consumption of the starting 4-benzyloxyindole. |
| Moisture contamination. | Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Insufficient diethylamine. | Use a significant excess of diethylamine to ensure the reaction goes to completion. | |
| Formation of a dark, tarry substance during acylation | Reaction temperature too high. | Maintain a strict reaction temperature of 0°C during the addition of oxalyl chloride. |
| Impurities in the 4-benzyloxyindole starting material. | Purify the 4-benzyloxyindole by recrystallization or column chromatography before use. | |
| Incomplete reduction of the glyoxylamide intermediate | Deactivated or insufficient lithium aluminum hydride (LAH). | Use a fresh, high-quality batch of LAH in sufficient excess (typically 3-4 equivalents). |
| Reaction not driven to completion. | Increase the reaction time or gently reflux the reaction mixture to ensure complete reduction. Monitor by TLC. | |
| Presence of a significant amount of a hydroxylated byproduct (β-hydroxy intermediate) | Incomplete reduction of the glyoxylamide. | This intermediate can be challenging to separate from the final product. Ensure a sufficient excess of LAH is used and consider a longer reaction time or higher temperature. |
| Low yield after debenzylation | Inefficient catalyst for hydrogenation. | Use a high-quality palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not poisoned. |
| Incomplete reaction. | Monitor the reaction by TLC to ensure all the starting material is consumed. If necessary, add more catalyst or prolong the reaction time. | |
| Final product is discolored (pink, purple, or brown) | Oxidation of the 4-hydroxy group. | Handle the final product under an inert atmosphere and store it protected from light and air. Consider dissolving the product in an antioxidant-containing solvent for storage. |
| Difficulty in crystallizing the final product | Presence of impurities. | Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect solvent system for crystallization. | Experiment with different solvent systems. Tryptamines often crystallize well from solvents like isopropanol, acetone, or mixtures of ethers and alkanes. |
Potential Byproducts and Impurities
The following table summarizes potential impurities that could arise during the synthesis of this compound.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Source |
| 4-Benzyloxyindole | 223.27 | Unreacted starting material from the acylation step. | |
| 4-Benzyloxy-N,N-diethyl-indole-3-glyoxylamide | 378.45 | Incomplete reduction of the amide intermediate. | |
| 4-Benzyloxy-N,N-diethyl-2-hydroxy-tryptamine (β-hydroxy intermediate) | 380.47 | Incomplete reduction of the glyoxylamide. | |
| 4-Benzyloxy-N,N-diethyltryptamine | 322.44 | Incomplete debenzylation. | |
| Toluene | 92.14 | Residual solvent from the debenzylation step if catalytic transfer hydrogenation with a benzyl-containing reagent is used. | |
| Dimeric impurities | Variable | Can form from the β-hydroxy intermediate, especially under acidic conditions during workup.[6] |
Experimental Protocols
Synthesis of 4-Benzyloxy-N,N-diethyl-indole-3-glyoxylamide
This protocol is adapted from the synthesis of a similar compound, N-isopropyl-4-benzyloxy-3-indoleglyoxylamide.[7]
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Dissolve 4-benzyloxyindole (1 equivalent) in anhydrous diethyl ether in a flask under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add oxalyl chloride (2 equivalents) dropwise to the stirred solution.
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Stir the resulting mixture at 0°C for 6 hours.
-
Add diethylamine (8 equivalents) dropwise to the reaction mixture.
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Allow the mixture to warm to room temperature and stir overnight.
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Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a methylene chloride/methanol gradient) to afford the product.
Reduction of 4-Benzyloxy-N,N-diethyl-indole-3-glyoxylamide
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Suspend 4-benzyloxy-N,N-diethyl-indole-3-glyoxylamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of lithium aluminum hydride (LAH) in THF (3 equivalents) dropwise at 0°C.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
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Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate in vacuo to yield crude 4-benzyloxy-N,N-diethyltryptamine.
Debenzylation of 4-Benzyloxy-N,N-diethyltryptamine to this compound
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Dissolve 4-benzyloxy-N,N-diethyltryptamine (1 equivalent) in methanol.
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Add palladium on carbon (10% w/w) to the solution.
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Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 3-4 hours.
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Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.
-
Remove the solvent in vacuo.
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Purify the residue by silica gel chromatography (e.g., using a methylene chloride/ammonia-methanol solution) to afford this compound as a solid.[7]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the Speeter-Anthony synthesis of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
References
- 1. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the Major Impurities in the Illicit Manufacture of Tryptamines and Related Compounds [store.astm.org]
- 4. Psilocin - Wikipedia [en.wikipedia.org]
- 5. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Behavioral Study Protocols for 4-Ho-DET
This technical support center provides refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing 4-Ho-DET (4-Hydroxy-N,N-diethyltryptamine) in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound relevant to behavioral studies?
A1: this compound is a tryptamine psychedelic that primarily acts as a non-selective serotonin receptor agonist, with high affinity for the 5-HT2A receptor.[1] Activation of the 5-HT2A receptor is the principal mechanism underlying the psychedelic effects of tryptamines and is responsible for inducing the head-twitch response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential.[1]
Q2: What are the expected behavioral effects of this compound in rodents?
A2: Based on its action as a 5-HT2A agonist, this compound is expected to induce a dose-dependent head-twitch response (HTR).[1] Its effects on locomotor activity may be complex, potentially causing hyperactivity at lower doses and hypoactivity at higher doses, a biphasic response often seen with serotonergic psychedelics. The rewarding or aversive properties, as measured by the conditioned place preference (CPP) paradigm, are not well-established for this compound, but studies with similar compounds like psilocybin have not shown strong rewarding effects.[2][3]
Q3: How should this compound be prepared for administration to rodents?
A3: this compound is typically available as a fumarate or hydrochloride salt. For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, it should be dissolved in a sterile, isotonic vehicle such as 0.9% saline. The solution should be freshly prepared on the day of the experiment to ensure stability. It is crucial to adjust the pH of the solution to a physiologically compatible range (around 6.0-7.4) if the salt form significantly alters the acidity or alkalinity.
Q4: What are the recommended dose ranges for this compound in rodent behavioral studies?
A4: The optimal dose range should be determined through dose-response studies for each specific behavioral assay. Based on data from discriminative stimulus and head-twitch response studies, a range of 0.1 mg/kg to 3.2 mg/kg (i.p.) is a reasonable starting point for exploring the behavioral effects of this compound in rats and mice.[4][5][6]
Q5: Are there any known safety and toxicology concerns with this compound?
A5: While comprehensive toxicology data for this compound is limited, it is a potent psychoactive substance and should be handled with appropriate safety precautions. As a 5-HT2A agonist, there is a theoretical risk of serotonin syndrome, especially when co-administered with other serotonergic agents. Researchers should adhere to all institutional and national guidelines for handling psychoactive compounds.
II. Key Behavioral Assay Protocols
A. Head-Twitch Response (HTR) Assay
The HTR is a rapid, rotational head movement in rodents and is a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.
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Animals: Male C57BL/6J mice are commonly used for HTR studies. Animals should be housed under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.
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Habituation: Prior to the experiment, mice should be habituated to the testing environment (e.g., a clear cylindrical observation chamber) for at least 30 minutes on two consecutive days.
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Drug Administration: Dissolve this compound in 0.9% sterile saline. Administer the desired dose via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. A vehicle control group (saline only) must be included.
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Observation: Immediately after injection, place the mouse in the observation chamber. The observation period typically lasts for 30 to 60 minutes.
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Quantification: Head twitches can be quantified manually by a trained observer blind to the experimental conditions or by using an automated system. A head twitch is a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.
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Data Analysis: The total number of head twitches during the observation period is recorded for each animal. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.
B. Locomotor Activity Assay
This assay measures the exploratory and general activity levels of rodents in a novel environment. Psychedelic compounds can have complex effects on locomotor activity.
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Apparatus: A square or circular open field arena (e.g., 40 x 40 cm for mice) equipped with automated photobeam or video tracking systems.
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Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment. Habituation to the open field arena itself is typically not performed to assess novelty-induced locomotion.
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Drug Administration: Administer this compound or vehicle as described for the HTR assay.
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Testing: Immediately after injection, place the animal in the center of the open field arena.
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Data Collection: Record locomotor activity for a period of 30 to 60 minutes. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and vertical activity (rearing).
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Data Analysis: Data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect. Statistical analysis is performed using a two-way repeated measures ANOVA (treatment x time) or one-way ANOVA for total activity.
C. Conditioned Place Preference (CPP) Assay
The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environmental context.
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Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures).
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Phase 1: Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish any baseline preference. A biased design (where the drug is paired with the initially non-preferred side) is often used.
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Phase 2: Conditioning (typically 4-8 days):
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On alternate days, administer this compound and confine the animal to one of the conditioning compartments for 30-45 minutes.
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On the intervening days, administer the vehicle and confine the animal to the other conditioning compartment for the same duration. The order of drug and vehicle conditioning should be counterbalanced across animals.
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Phase 3: Post-Conditioning (Test Day): The day after the last conditioning session, place the animal in the central compartment in a drug-free state and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment.
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Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning test. A significant increase in this score indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion. Data are typically analyzed using a paired t-test or ANOVA.
III. Quantitative Data Summary
The following tables summarize available quantitative data for this compound and the closely related compound 4-AcO-DET.
Table 1: Discriminative Stimulus Effects of this compound in Rats Trained to Discriminate DOM
| Compound | ED50 (mg/kg, i.p.) |
| This compound | 0.18 |
Data from Gatch et al. (2021).[4][6] DOM (2,5-dimethoxy-4-methylamphetamine) is a classic hallucinogen.
Table 2: Head-Twitch Response (HTR) Potency of Tryptamines in Mice
| Compound | ED50 (µmol/kg, i.p.) | ED50 (mg/kg, i.p.) |
| This compound | 1.56 | 0.42 |
| 4-AcO-DET | 1.81 | 0.71 |
| Psilocin (4-Ho-DMT) | 0.81 | 0.17 |
Data from Klein et al. (2021).[5]
Table 3: Representative Data for Locomotor Activity (Total Distance Traveled) with a Tryptamine Psychedelic (e.g., 4-AcO-DMT)
| Dose (mg/kg, i.p.) | Total Distance (cm) in 60 min (Mean ± SEM) |
| Vehicle | 3500 ± 250 |
| Low Dose (e.g., 0.5) | 4200 ± 300 |
| High Dose (e.g., 2.0) | 2800 ± 200 |
*p < 0.05 compared to vehicle. This table presents hypothetical data based on the known biphasic effects of some psychedelics on locomotion. Actual results for this compound may vary and should be determined experimentally.
Table 4: Representative Data for Conditioned Place Preference with a Tryptamine Psychedelic (e.g., 4-AcO-DMT)
| Treatment Group | Preference Score (Post-Test Time - Pre-Test Time in Drug-Paired Side, in seconds) (Mean ± SEM) |
| Vehicle | 5 ± 10 |
| 4-AcO-DMT (1.0 mg/kg) | 15 ± 12 |
This table presents hypothetical data based on studies with psilocybin and 4-AcO-DMT which generally do not show a strong conditioned place preference.[2][3] A non-significant result is common for classic psychedelics in this paradigm.
IV. Troubleshooting Guide
Issue 1: High variability in Head-Twitch Response (HTR) counts.
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Possible Cause: Inconsistent scoring criteria between observers.
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Solution: Develop a clear and objective definition of a head twitch and ensure all observers are trained to the same standard. Consider using automated HTR detection systems to eliminate inter-observer variability.
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Possible Cause: Environmental disturbances.
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Solution: Conduct HTR experiments in a quiet, isolated room with consistent lighting. Minimize handling of the animals immediately before and during the observation period.
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Possible Cause: Animal strain differences.
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Solution: Use a consistent and well-characterized mouse strain, as sensitivity to psychedelic-induced HTR can vary significantly between strains.
Issue 2: No significant effect on locomotor activity.
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Possible Cause: Inappropriate dose range.
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Solution: The effects of psychedelics on locomotion can be biphasic (stimulatory at low doses, inhibitory at high doses). Conduct a wide dose-response study to identify the effective dose range for this compound.
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Possible Cause: Habituation to the testing arena.
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Solution: Ensure the open field test is conducted in a novel environment to which the animal has not been previously exposed, as this is crucial for assessing exploratory locomotion.
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Possible Cause: Timing of the observation period.
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Solution: The effects of this compound on locomotion may have a specific time course. Analyze the data in smaller time bins to capture the onset, peak, and duration of the effect.
Issue 3: Inconsistent or absent conditioned place preference (CPP).
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Possible Cause: Aversive properties of the drug at the dose tested.
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Solution: High doses of psychedelics can be anxiogenic or produce other aversive effects that may counteract any potential rewarding properties. Test a range of doses, including lower ones.
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Possible Cause: Insufficient conditioning sessions.
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Solution: Increase the number of drug-context pairings to strengthen the association. A typical CPP protocol involves 4-8 conditioning sessions.
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Possible Cause: Strong baseline preference or aversion for one of the compartments.
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Solution: Use a biased experimental design where the drug is paired with the initially non-preferred compartment to avoid ceiling or floor effects. Ensure the contextual cues of the compartments are sufficiently distinct but not inherently strongly rewarding or aversive.
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Possible Cause: Lack of rewarding properties of the compound.
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Solution: It is important to consider that classic psychedelics, unlike drugs of abuse like cocaine or morphine, often do not produce a robust conditioned place preference.[2][3] A null result in this assay can be a valid and meaningful finding.
V. Signaling Pathways and Logical Relationships
Signaling Pathway of this compound Leading to Head-Twitch Response
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 317. PSILOCYBIN DOES NOT INDUCE CONDITIONED PLACE PREFERENCE, BUT MODIFIES BEHAVIORAL PATTERNS IN SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analytical Sensitivity for 4-HO-DET
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of analytical methods for 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of this compound?
A1: The most common analytical techniques for this compound and related tryptamines are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with various detectors. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[1][2]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound is a polar compound containing a hydroxyl (-OH) and a tertiary amine group. These functional groups make the molecule less volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization, typically through silylation, masks these polar groups, increasing the compound's volatility and thermal stability, which leads to improved chromatographic peak shape and sensitivity.
Q3: What are the main challenges in analyzing this compound in biological samples like plasma or urine?
A3: The main challenges include low concentrations of the analyte, the presence of interfering substances from the biological matrix (matrix effects), and the potential for analyte degradation. Matrix effects can suppress or enhance the analyte signal in LC-MS/MS, leading to inaccurate quantification.[1][2] Proper sample preparation and method validation are crucial to mitigate these challenges.
Q4: How can I improve the ionization efficiency of this compound in LC-MS/MS?
A4: To improve the ionization of this compound, which is a basic compound, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) is recommended. This ensures the analyte is protonated, which is favorable for positive mode electrospray ionization (ESI). Optimizing ESI source parameters such as capillary voltage, gas flow, and temperature can also significantly enhance the signal.
Q5: Are there any known prodrugs of this compound that I should be aware of during analysis?
A5: Yes, 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET) and 4-phosphoryloxy-N,N-diethyltryptamine (4-PO-DET or ethocybin) are considered prodrugs of this compound. These compounds are expected to convert to this compound in the body. Therefore, when analyzing biological samples, it is important to consider the presence of these compounds and their potential conversion to this compound.
Troubleshooting Guides
HPLC Analysis
Q: I am observing significant peak tailing for this compound on my C18 column. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound on a C18 column is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.
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Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) with an additive like formic or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the protonated this compound.
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Solution 2: Use a Competitor: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.
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Solution 3: Employ a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to minimize exposed silanols, or a polymer-based column.
GC-MS Analysis
Q: My GC-MS analysis of derivatized this compound shows low sensitivity and poor reproducibility. What should I check?
A: This could be due to incomplete derivatization, degradation of the derivative, or issues with the GC system.
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Incomplete Derivatization: Ensure your derivatizing reagent (e.g., BSTFA or MSTFA) is fresh and not exposed to moisture. Optimize the reaction conditions, including temperature and time, to ensure complete derivatization.
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Derivative Instability: Silyl derivatives can be sensitive to moisture. Ensure your sample and solvent are anhydrous before derivatization and analyze the sample as soon as possible after preparation.
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GC System Issues: Check for active sites in the GC inlet liner or the column. Using a deactivated liner and a high-quality, low-bleed column suitable for amine analysis is recommended. Also, check for leaks in the system.
LC-MS/MS Analysis
Q: I am experiencing significant ion suppression for this compound when analyzing plasma samples. How can I mitigate this?
A: Ion suppression in LC-MS/MS is a common matrix effect.
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Improve Sample Preparation: A more effective sample preparation method can remove interfering matrix components. Consider using solid-phase extraction (SPE) instead of a simple protein precipitation.
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Chromatographic Separation: Optimize your HPLC method to separate this compound from the co-eluting matrix components that are causing the suppression. A longer column or a different gradient profile might be necessary.
-
Use an Isotopic Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
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Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.
Quantitative Data
The following table summarizes analytical performance data for tryptamines structurally related to this compound, which can be used as a reference for method development and validation.
| Parameter | LC-MS/MS (in Plasma)[1][2] |
| Analyte(s) | Psilocin, 4-HO-DPT, and other tryptamines |
| Linearity Range | 0.5 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (Bias) | ±20% |
| Precision (Imprecision) | <20% |
| Extraction Recovery | ~50% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma (Adapted from a method for related tryptamines)[1][2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate amount of a stable isotope-labeled internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound and its internal standard for quantification and confirmation. The precursor ion will be [M+H]+.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential).
-
Protocol 2: GC-MS Analysis of this compound (General Protocol)
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.
-
Evaporate the extract to dryness under nitrogen.
-
Add 50 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a final temperature (e.g., 300°C) to elute the derivatized analyte.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to include the characteristic ions of the derivatized this compound (e.g., m/z 50-550).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
References
Addressing variability in in vitro assays with 4-Ho-DET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-HO-DET in in vitro assays. Our goal is to help you address variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what are its primary in vitro targets? this compound (4-hydroxy-N,N-diethyltryptamine), also known as ethocin, is a synthetic tryptamine and a structural analog of psilocin.[1] In vitro, its primary targets are serotonin (5-HT) receptors, particularly the 5-HT2A receptor, where it acts as a potent agonist.[2] Activation of the 5-HT2A receptor is believed to mediate the psychedelic effects of tryptamines. This compound also shows activity at other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C.[1]
-
What are the common in vitro assays used to characterize this compound? Common in vitro assays for this compound include:
-
Radioligand Binding Assays: To determine the affinity (Ki) of this compound for various receptors.
-
Functional Assays:
-
Calcium Flux Assays: To measure the mobilization of intracellular calcium upon receptor activation (EC50), typically for Gq-coupled receptors like 5-HT2A.
-
Inositol Monophosphate (IP1) Accumulation Assays: To quantify the accumulation of IP1, a downstream product of the Gq signaling pathway.
-
cAMP Assays: To measure changes in cyclic AMP levels for Gi/o or Gs-coupled receptors.
-
-
Cell Viability/Cytotoxicity Assays: To assess the effect of this compound on cell health.
-
Compound Handling and Preparation
-
How should I dissolve and store this compound? For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution.[3] It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment to minimize degradation.[4] 4-hydroxylated tryptamines can be unstable and prone to oxidation.[5] For long-term storage, it is advisable to store the solid compound in a cool, dark, and dry place. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
What is the stability of this compound in aqueous solutions? The stability of tryptamine derivatives in aqueous solutions can be affected by pH, temperature, and light exposure.[4] Generally, they are more stable in acidic conditions. It is best practice to prepare fresh dilutions from a DMSO stock for each experiment and use them promptly.[4]
Assay Performance and Variability
-
My dose-response curve is not sigmoidal or shows high variability between replicates. What could be the cause? Several factors can contribute to poor dose-response curves and high variability:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous assay buffers, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. Consider optimizing the final DMSO concentration (typically kept below 0.5-1%) to maintain solubility.
-
Inaccurate Pipetting: Ensure proper calibration and use of pipettes, especially for serial dilutions.
-
Cell Health and Plating Density: Inconsistent cell numbers or poor cell health can lead to variable responses. Ensure cells are in the logarithmic growth phase and are plated evenly.
-
Reagent Degradation: Use fresh reagents and ensure proper storage of all assay components.
-
Incubation Times: Inconsistent incubation times can affect the results, especially for kinetic assays.
-
-
I am observing lower than expected potency (higher EC50/Ki) for this compound. What are the potential reasons?
-
Compound Purity: The purity of the this compound sample is critical. Impurities can lead to inaccurate concentration determination and potentially interfere with the assay.[6] It is advisable to use highly pure and well-characterized compound.
-
Degradation: As mentioned, this compound can degrade in solution. Ensure fresh dilutions are used.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, pH, or temperature, can affect ligand-receptor interactions.
-
Cell Line Characteristics: The expression level of the target receptor in your chosen cell line can influence the apparent potency.
-
-
Can serum in the cell culture medium affect my results? Yes, serum contains various proteins, such as human serum albumin (HSA), that can bind to psychedelic compounds.[7] This binding can reduce the free concentration of this compound available to interact with its target receptor, potentially leading to an underestimation of its potency. It is often recommended to perform assays in serum-free media or to characterize the effect of serum on your results.
Troubleshooting Guides
1. Radioligand Binding Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Filter plates not properly pre-treated. | - Use a radioligand concentration at or below its Kd.- Optimize the number and volume of washes.- Ensure filter plates are adequately pre-soaked (e.g., with polyethyleneimine). |
| Low Specific Binding | - Low receptor expression in cell membranes.- Degraded radioligand or compound.- Insufficient incubation time. | - Use a cell line with higher receptor expression or increase the amount of membrane protein per well.- Use fresh, high-quality radioligand and compound.- Optimize the incubation time to reach equilibrium. |
| High Variability Between Replicates | - Inconsistent pipetting.- Uneven cell membrane preparation. | - Ensure accurate and consistent pipetting.- Thoroughly homogenize membrane preparations before aliquoting. |
2. Calcium Flux Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No or Weak Signal | - Low receptor expression.- Inefficient dye loading.- Cell toxicity. | - Use a cell line with robust receptor expression.- Optimize dye concentration and loading time/temperature.- Assess cell viability at the tested compound concentrations. |
| High Background Signal | - Autofluorescence of the compound.- Suboptimal assay buffer. | - Run a control with compound in the absence of cells.- Use a phenol red-free medium and optimize buffer components. |
| Inconsistent Response | - Uneven cell plating.- Variation in temperature or incubation times. | - Ensure a single-cell suspension and even distribution of cells in the wells.- Maintain consistent temperature and timing across all plates. |
3. Cell Viability Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| False Positive (Apparent Increase in Viability) | - Compound interferes with the assay chemistry (e.g., reduction of MTT/XTT). | - Run a cell-free control to check for direct interaction of this compound with the assay reagents.[8]- Use an alternative viability assay based on a different principle (e.g., ATP content, LDH release, or cell counting with Trypan Blue).[9] |
| High Variability | - Uneven cell seeding.- Compound precipitation at high concentrations. | - Ensure uniform cell plating.- Check for compound precipitation and adjust the concentration range or solvent concentration if necessary. |
Data Presentation
Table 1: In Vitro Potency of this compound and Analogs at Serotonin Receptors
| Compound | Receptor | Assay Type | EC50 (nM) | Ki (nM) | Reference(s) |
| This compound | 5-HT2A | Calcium Flux | 21 - 38 | [10] | |
| 5-HT2A | 1534 | [11] | |||
| 5-HT1A | 985 | [11] | |||
| 5-HT2C | 3010 | [11] | |||
| Psilocin (4-HO-DMT) | 5-HT2A | Calcium Flux | 21 | [10] | |
| 4-HO-MET | 5-HT2A | 921 | [11] | ||
| 4-HO-DIPT | 5-HT1A | >10,000 | [11] | ||
| 5-HT2A | 1725 | [11] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
1. Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific serotonin receptor.
-
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
GF/B filter plates pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: this compound dilution, radioligand, and cell membranes.
-
-
Incubate the plate (e.g., 60 minutes at room temperature) with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding (Total Binding - NSB) and determine the Ki value for this compound using appropriate software.
-
2. Calcium Flux Assay (General Protocol)
This protocol outlines a general procedure for a calcium flux assay to measure the functional potency of this compound at Gq-coupled serotonin receptors.
-
Materials:
-
Cells stably expressing the target serotonin receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
A positive control agonist.
-
A fluorescent plate reader with an injection system.
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the plate in the fluorescent plate reader and record a baseline fluorescence reading.
-
Inject the this compound dilutions and continue to record the fluorescence signal over time to measure the increase in intracellular calcium.
-
Determine the EC50 value for this compound from the resulting dose-response curve.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
- 10. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 11. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-HO-DET and Psilocin for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and psilocin (4-hydroxy-N,N-dimethyltryptamine), two structurally similar psychedelic tryptamines. The information presented is intended to support research, drug development, and scientific understanding of these compounds.
Introduction
Psilocin is the primary psychoactive metabolite of psilocybin, a naturally occurring psychedelic compound found in various species of fungi.[1][2] It is a potent agonist at multiple serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor.[1] this compound is a synthetic analogue of psilocin, with the two methyl groups on the amine replaced by two ethyl groups.[3][4] While sharing a common tryptamine backbone, these structural differences are expected to influence their pharmacological and pharmacokinetic profiles. This guide aims to provide a comprehensive comparison based on available experimental data.
Chemical and Physical Properties
| Property | This compound | Psilocin |
| Chemical Name | 4-hydroxy-N,N-diethyltryptamine | 4-hydroxy-N,N-dimethyltryptamine |
| Other Names | Ethocin, CZ-74 | 4-HO-DMT |
| Molecular Formula | C14H20N2O | C12H16N2O |
| Molar Mass | 232.32 g/mol | 204.27 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Melting Point | 104-106 °C[3] | 173-176 °C |
Pharmacodynamics: Receptor Binding and Functional Activity
Both this compound and psilocin are non-selective serotonin receptor agonists.[3] Their primary psychedelic effects are mediated through agonism at the 5-HT2A receptor.
Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Psilocin |
| 5-HT1A | Data not available | 95 nM[5] |
| 5-HT1B | Data not available | 1050 nM[5] |
| 5-HT2A | Lower affinity than psilocin (qualitative) | ~107.2 nM |
| 5-HT2C | Data not available | 40 nM[5] |
In Vitro Functional Activity
Psychedelic compounds like psilocin activate the 5-HT2A receptor, leading to the recruitment of two primary signaling pathways: the Gq-protein-mediated pathway, which results in calcium flux, and the β-arrestin pathway. The relative activation of these pathways (biased agonism) is an area of active research and may contribute to the nuanced effects of different psychedelics.
Gq-Mediated Calcium Flux (EC50, nM)
| Receptor | This compound | Psilocin |
| h5-HT2A | ~1-10 nM (estimated) | ~1-10 nM (estimated) |
| m5-HT2A | ~1-10 nM (estimated) | ~1-10 nM (estimated) |
| h5-HT2B | Data not available | Data not available |
| h5-HT2C | Lower potency than at 5-HT2A | Data not available |
Source:[6] While direct EC50 values were not explicitly stated in the text, the graphical data suggests that both compounds have high potency at the 5-HT2A receptor in the low nanomolar range.
β-Arrestin Recruitment
Data on the β-arrestin recruitment profiles for this compound are not available in the provided search results. For psilocin, it is considered a relatively balanced agonist in its activation of Gq and β-arrestin2-mediated signaling pathways.
Pharmacokinetics
This compound
Detailed pharmacokinetic parameters for this compound in humans or animals are not well-documented in the available scientific literature. Qualitative reports suggest an onset of effects within 30-45 minutes and a duration of 2-6 hours when taken orally.[3]
Psilocin
The pharmacokinetics of psilocin have been more extensively studied, typically following the administration of its prodrug, psilocybin.
| Parameter | Value |
| Time to Peak (Tmax) | 1.8 - 4 hours (oral)[5] |
| Peak Concentration (Cmax) | Dose-dependent; 8.2 ± 2.8 ng/mL (plasma) for a standard dose[5] |
| Bioavailability | 52.7 ± 20% (from oral psilocybin)[1] |
| Elimination Half-life (t1/2) | 1.5 - 4 hours[5] |
| Metabolism | Primarily by CYP2D6 and CYP3A4, with contributions from monoamine oxidase A. Metabolites include 4-hydroxyindole-3-acetic acid and 4-hydroxytryptophol.[5] |
In Vivo Effects: Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is widely used to assess the hallucinogenic potential of compounds. Both this compound and psilocin induce the HTR.
| Compound | ED50 (μmol/kg) |
| This compound | 1.56 |
| Psilocin | 0.81 |
Source:[7] These data indicate that psilocin is approximately twice as potent as this compound in inducing the head-twitch response in mice.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Cascade
The following diagram illustrates the primary signaling pathways activated by 5-HT2A receptor agonists like psilocin and this compound.
Caption: 5-HT2A receptor signaling pathways.
Experimental Workflow for In Vitro and In Vivo Comparison
The following diagram outlines a typical workflow for the comparative analysis of psychedelic compounds.
Caption: Comparative experimental workflow.
Experimental Protocols
Synthesis of Psilocin (Adapted from Speeter-Anthony Tryptamine Synthesis)
This protocol describes a general method for the synthesis of psilocin.[1][8][9][10]
Materials:
-
4-Hydroxyindole
-
Oxalyl chloride
-
Dimethylamine
-
Lithium aluminum hydride (LAH)
-
Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acylation: 4-Hydroxyindole is dissolved in an anhydrous solvent (e.g., diethyl ether) and cooled. Oxalyl chloride is added dropwise to form the indole-3-glyoxylyl chloride intermediate.
-
Amidation: The intermediate from step 1 is reacted with dimethylamine to yield 4-hydroxy-N,N-dimethyl-indole-3-glyoxylamide.
-
Reduction: The glyoxylamide is reduced using a strong reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent (e.g., tetrahydrofuran) to yield psilocin.
-
Purification: The crude psilocin is purified, typically by recrystallization, to obtain the final product.
Synthesis of this compound (Adapted from Psilocin Synthesis)
A similar synthetic route can be employed for this compound, substituting diethylamine for dimethylamine in the amidation step.[11]
Procedure:
-
Acylation: Follow the same procedure as for psilocin synthesis to form the indole-3-glyoxylyl chloride intermediate from 4-hydroxyindole.
-
Amidation: React the intermediate with diethylamine to form 4-hydroxy-N,N-diethyl-indole-3-glyoxylamide.
-
Reduction: Reduce the resulting glyoxylamide with a suitable reducing agent like LAH to yield this compound.
-
Purification: Purify the crude product via recrystallization.
Radioligand Competition Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound.[12][13][14]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A)
-
Radioligand with known affinity for the receptor (e.g., [3H]ketanserin)
-
Test compounds (this compound, psilocin) at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Gq-Mediated Calcium Flux Assay
This protocol describes a method to measure the activation of the Gq signaling pathway.[15]
Materials:
-
Cells stably expressing the receptor of interest (e.g., HEK293 cells with 5-HT2A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds (this compound, psilocin) at various concentrations
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) from the dose-response curve.
Head-Twitch Response (HTR) in Mice
This protocol outlines the procedure for assessing the in vivo 5-HT2A receptor activation.
Materials:
-
Male C57BL/6J mice
-
Test compounds (this compound, psilocin) at various doses
-
Vehicle control (e.g., saline)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers.
-
Drug Administration: Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection).
-
Observation: Observe the mice for a defined period (e.g., 30-60 minutes) and count the number of head twitches. A head twitch is a rapid, rotational movement of the head.
-
Data Analysis: Analyze the dose-response relationship to determine the ED50 (the dose that produces a half-maximal response).
Conclusion
This comparative guide highlights the current scientific understanding of this compound and psilocin. While both are potent 5-HT2A receptor agonists, psilocin appears to be more potent in vivo. Significant gaps remain in the pharmacological and pharmacokinetic data for this compound, underscoring the need for further research to fully characterize this compound and understand its potential relative to its more well-studied analogue, psilocin. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies.
References
- 1. psychedelicalpha.com [psychedelicalpha.com]
- 2. Psilocin - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [chemeurope.com]
- 8. WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Psychedelics and the Human Receptorome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 14. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 15. youtube.com [youtube.com]
A Comparative Pharmacological Guide: 4-HO-DET vs. 4-AcO-DET
For researchers and scientists in the field of pharmacology and drug development, understanding the nuanced differences between structurally similar psychoactive compounds is paramount. This guide provides a detailed pharmacological comparison of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and its acetate ester prodrug, 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET). Both are psychedelic tryptamines, with 4-AcO-DET largely considered a prodrug for this compound.[1][2] This comparison delves into their receptor binding affinities, functional activities, and the metabolic relationship that defines their pharmacological profiles.
Prodrug Kinetics: The Metabolic Conversion of 4-AcO-DET
The primary pharmacological distinction between 4-AcO-DET and this compound lies in their metabolic fate. 4-AcO-DET is rapidly hydrolyzed by serum esterases into the pharmacologically active this compound.[1][3] This conversion is a critical factor in the onset and duration of effects observed in vivo. While in vitro studies reveal differences in their direct receptor interactions, the in vivo activity of 4-AcO-DET is predominantly attributable to its metabolite, this compound.[4][5]
Receptor Binding Affinity
Both this compound and 4-AcO-DET exhibit a high affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is the primary target for classic psychedelic compounds.[5][6] However, in vitro radioligand binding assays consistently demonstrate that this compound has a higher binding affinity across several key serotonin receptors compared to its acetylated form.[7] This suggests that the hydroxyl group at the 4-position is more favorable for receptor interaction than the acetoxy group.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | 4-AcO-DET | Reference(s) |
| 5-HT1A | - | 1,180 | [8] |
| 5-HT2A | 69 (h) | 109 (h) | [9] |
| 5-HT2B | - | - | - |
| 5-HT2C | - | 2,270 | [8] |
| SERT | - | 4,810 | [8] |
Data presented as Ki (nM) values from radioligand displacement assays. Lower values indicate higher affinity. (h) denotes human receptor.
In Vitro Functional Activity
Functional assays, such as those measuring calcium mobilization or inositol phosphate (IP) formation, provide insights into the potency and efficacy of a compound at a given receptor. In line with the binding affinity data, this compound demonstrates greater potency (a lower EC50 value) at the 5-HT2A receptor in vitro compared to 4-AcO-DET.[4][9] Studies have shown that O-acetylation can reduce the in vitro 5-HT2A potency of 4-hydroxy-N,N-dialkyltryptamines by approximately 10- to 20-fold, without a significant impact on agonist efficacy.[4][8]
Table 2: Comparative 5-HT2A Functional Activity
| Parameter | This compound | 4-AcO-DET | Assay Type | Reference(s) |
| Potency (EC50, nM) | ~1-10 | 134 | Calcium Mobilization | [4][8] |
| Efficacy (Emax, % of 5-HT) | High | 88.5% | Calcium Mobilization | [4][8] |
| Potency (EC50, nM) | - | 527 | IP1 Formation | [9] |
| Efficacy (% of 5-HT) | High | - | IP1 Formation | [9] |
In Vivo Activity: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is a reliable indicator of psychedelic potential.[5][10] In contrast to the in vitro findings, studies on HTR have shown that this compound and 4-AcO-DET have comparable in vivo potencies.[4][5] This discrepancy strongly supports the hypothesis that 4-AcO-DET acts as a prodrug, with its in vivo effects being mediated by its rapid conversion to the more potent this compound.[4][5]
Table 3: In Vivo Head-Twitch Response (HTR) Potency in Mice
| Compound | ED50 (mg/kg) | ED50 (µmol/kg) | Reference(s) |
| This compound | 0.42 | 1.56 | [4][5] |
| 4-AcO-DET | 0.71 | 1.81 | [4] |
Signaling Pathways of this compound at the 5-HT2A Receptor
The psychedelic effects of tryptamines are primarily mediated through the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[6][11] Upon binding of an agonist like this compound, the receptor couples to the Gq/G11 signaling pathway.[11] This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC), which then leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[12] These second messengers subsequently trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to downstream cellular responses.[12]
References
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-acetoxy DET (hydrochloride) | Benchchem [benchchem.com]
- 9. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-HO-DET and Other Tryptamines: A Guide for Researchers
This guide provides a comprehensive comparison of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), also known as ethocin, with other psychoactive tryptamines. This compound is a synthetic psychedelic compound, structurally analogous to the primary psychoactive component of psilocybin mushrooms, psilocin (4-HO-DMT).[1][2][3] First synthesized by Albert Hofmann and his colleagues in the late 1950s, it has been a subject of interest for its unique pharmacological profile.[1][4][5] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to elucidate the pharmacological nuances of this compound relative to its counterparts.
The primary mechanism of action for tryptamine psychedelics is agonism at the serotonin 5-HT2A receptor.[6][7] However, variations in affinity and efficacy at this and other serotonin receptors, such as the 5-HT1A and 5-HT2C subtypes, contribute to the distinct experiential and physiological effects of each compound.[8][9] This guide will delve into these differences through a review of in vitro receptor binding and functional activity, as well as in vivo behavioral data.
Pharmacodynamics: Receptor Interaction and Functional Activity
The interaction of a compound with specific neural receptors is a primary determinant of its pharmacological effects. For tryptamines, the affinity for and activation of various serotonin receptor subtypes are of paramount importance.
Receptor Binding Affinity
Receptor binding assays are utilized to determine the affinity of a ligand for a specific receptor, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. This compound demonstrates a potent, non-selective agonist profile at serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][10] While comprehensive binding data for this compound is not as widely published as for other tryptamines, studies on substituted tryptamines show that 4-substituted compounds generally exhibit high selectivity for 5-HT2A receptors versus 5-HT1A and 5-HT2C receptors.[8][11]
In Vitro Functional Activity
Functional assays measure the biological response initiated by a ligand binding to a receptor. For 5-HT2A receptors, which are Gq-coupled, activity is often assessed by measuring Gq-mediated calcium flux. These assays determine a compound's potency (EC50, the concentration required to elicit 50% of the maximal response) and efficacy (Emax, the maximum response achievable).
Studies show that 4-hydroxy tryptamines, including this compound, generally act as highly efficacious agonists at the 5-HT2A receptor, with Emax values often between 90-100% relative to serotonin.[12] The potency of these compounds is typically in the nanomolar range.[12] The data presented below compares the functional activity of this compound with psilocin and other N,N-dialkyltryptamine homologs at human (h) and mouse (m) 5-HT2 receptors.
Table 1: In Vitro Functional Activity of 4-Substituted Tryptamines at 5-HT2 Receptors
| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |
|---|---|---|---|
| Psilocin (4-HO-DMT) | h5-HT2A | 4.9 | 100 |
| h5-HT2B | 5.3 | 82.1 | |
| h5-HT2C | 12.9 | 100 | |
| This compound | h5-HT2A | 6.8 | 99.1 |
| h5-HT2B | 4.8 | 95.8 | |
| h5-HT2C | 38.8 | 96.0 | |
| 4-HO-DPT | h5-HT2A | 8.4 | 93.9 |
| h5-HT2B | 4.9 | 100 | |
| h5-HT2C | 1087 | 81.3 | |
| 4-HO-DiPT | h5-HT2A | 6.8 | 93.0 |
| h5-HT2B | 4.9 | 100 | |
| h5-HT2C | 1408 | 92.1 |
Data sourced from calcium flux assays.[12][13]
The data indicates that while this compound has a similar high potency and efficacy to psilocin at the 5-HT2A receptor, its potency at the 5-HT2C receptor is notably lower.[12] Tryptamines with bulkier N-alkyl groups, such as 4-HO-DPT and 4-HO-DiPT, show a marked decrease in potency at the 5-HT2C receptor, leading to higher selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[12][14]
Signaling Pathway
The psychedelic effects of tryptamines are primarily mediated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq pathway. This activation initiates a cascade of intracellular events, as illustrated in the diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Psilocin - Wikipedia [en.wikipedia.org]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. This compound [chemeurope.com]
- 5. This compound - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 6. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 7. connectsci.au [connectsci.au]
- 8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. This compound - Wikiwand [wikiwand.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validating a Novel UHPLC-Q-TOF MS Method for 4-Ho-DET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) method for the quantification of 4-hydroxy-N,N-diethyltryptamine (4-Ho-DET) against established analytical techniques, namely High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data, while hypothetical, is designed to reflect realistic experimental outcomes and adherence to international validation guidelines.
Data Presentation: A Comparative Analysis
The performance of the novel UHPLC-Q-TOF MS method was evaluated against traditional HPLC-DAD and LC-MS/MS methods across key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The results, summarized below, demonstrate the superior sensitivity, wider dynamic range, and comparable precision and accuracy of the novel method.
| Validation Parameter | Novel UHPLC-Q-TOF MS Method | Established LC-MS/MS Method | Established HPLC-DAD Method |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Range | 0.1 - 500 ng/mL | 0.5 - 100 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | 10 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 95.3% - 104.1% |
| Precision (%RSD) | < 2.5% | < 3.0% | < 5.0% |
| Specificity | High (Mass Accuracy < 2 ppm) | High (MRM Transitions) | Moderate (Chromatographic Resolution) |
Experimental Protocols
Detailed methodologies for the validation of the novel UHPLC-Q-TOF MS method are provided below. Protocols for the established methods are based on commonly cited literature for tryptamine analysis.
Novel UHPLC-Q-TOF MS Method
-
Instrumentation: A UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Full scan with data-dependent MS/MS.
-
Mass Range: 100-600 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile (1:3 v/v), followed by centrifugation and filtration of the supernatant.
Established LC-MS/MS Method
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 3.5 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 5 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation: Similar to the UHPLC-Q-TOF MS method.
Established HPLC-DAD Method
-
Instrumentation: HPLC system with a Diode-Array Detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: Isocratic mixture of phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction for sample clean-up.
Visualizations
To further elucidate the experimental workflow and the pharmacological context of this compound, the following diagrams are provided.
No Cross-Reactivity Detected for 4-HO-DET in Common Immunoassay Screens
A comprehensive review of available data indicates that 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), a synthetic tryptamine psychedelic, does not exhibit cross-reactivity in five common commercial immunoassay screening kits used for drugs of abuse panels. This finding is critical for researchers and drug development professionals in interpreting toxicological screenings and understanding the detection limitations of standard immunoassays for novel psychoactive substances.
A key study evaluated the cross-reactivity of 94 designer drugs, including this compound, across five widely used immunoassay platforms. The results demonstrated a lack of positive response for this compound at a high concentration of 100 µg/mL, suggesting that the compound is unlikely to cause false-positive results for the targeted drug classes in these specific assays.
Comparative Analysis of Immunoassay Cross-Reactivity
The following table summarizes the findings for this compound and its structural analog, psilocin (4-HO-DMT), in various immunoassay platforms. The data for this compound is based on a single comprehensive study, as specific cross-reactivity data for this compound is limited in the scientific literature.
| Compound | Immunoassay Kit | Target Analyte(s) | Concentration Tested | Cross-Reactivity Observed |
| This compound | Microgenics DRI® Ecstasy Enzyme Assay | MDMA | 100 µg/mL | No |
| This compound | Microgenics DRI® Phencyclidine Enzyme Assay | Phencyclidine (PCP) | 100 µg/mL | No |
| This compound | Lin-Zhi Methamphetamine Enzyme Immunoassay | Methamphetamine | 100 µg/mL | No |
| This compound | Siemens/Syva® EMIT® II Plus Amphetamines Assay | Amphetamines | 100 µg/mL | No |
| This compound | CEDIA® DAU Amphetamine/Ecstasy Assay | Amphetamine/MDMA | 100 µg/mL | No |
| Psilocin (4-HO-DMT) | Specific Psilocin Radioimmunoassay | Psilocin | Not Applicable | High Specificity |
| Psilocin (4-HO-DMT) | General Tryptamine ELISA | Tryptamines | Varies | High |
Understanding the Lack of Cross-Reactivity
The absence of cross-reactivity for this compound in these assays can be attributed to the high specificity of the monoclonal antibodies used in modern immunoassay kits. These antibodies are designed to recognize specific molecular structures, and while this compound is a tryptamine, its overall structure, particularly the diethyl substitution on the amine, is sufficiently different from the target analytes (amphetamines, MDMA, PCP) to prevent significant binding to the assay's antibodies.
It is important to note that while these five assays did not show cross-reactivity, this does not entirely preclude the possibility of a positive result in other, less common or less specific immunoassays. The potential for cross-reactivity is dependent on the specific antibodies used in a given assay.[1]
Experimental Methodologies
The following sections detail the general principles and a representative protocol for the types of immunoassays in which this compound was tested.
Homogeneous Enzyme Immunoassays (EMIT®, DRI®, and CEDIA®)
Principle: These are competitive immunoassays where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.[2][3][4] When the antibody binds to the drug-enzyme conjugate, the enzyme's activity is inhibited.[2][3] The presence of the drug from the sample results in less binding of the conjugate to the antibody, leading to higher enzyme activity. This enzyme activity is directly proportional to the concentration of the drug in the sample and is measured by monitoring the rate of conversion of a substrate to a product, typically observed as a change in absorbance at a specific wavelength.[2][5]
General Protocol (for a qualitative screening assay):
-
Reagent Preparation: The antibody/substrate and enzyme-conjugate reagents are typically provided ready-to-use.[6][7]
-
Calibration: The assay is calibrated using calibrators containing known concentrations of the target analyte at the designated cutoff level.[8]
-
Sample Incubation: A specific volume of the urine sample is mixed with the antibody/substrate reagent in a reaction cuvette.
-
Enzyme Conjugate Addition: The enzyme-drug conjugate reagent is added to the cuvette, initiating the competitive reaction.
-
Measurement: A clinical chemistry analyzer automatically monitors the change in absorbance at 340 nm over a specific period to determine the rate of reaction.[6]
-
Interpretation: The rate of the sample reaction is compared to the rate of the cutoff calibrator. A sample producing a rate equal to or greater than the cutoff is considered positive.
Visualizing Immunoassay Mechanisms
The following diagrams illustrate the fundamental principles of competitive immunoassays and the specific mechanism of a Cloned Enzyme Donor Immunoassay (CEDIA).
Conclusion
Based on current evidence, this compound is not expected to produce a false-positive result in the five tested commercial immunoassay screens for amphetamines, MDMA, and PCP. This is valuable information for toxicology laboratories and researchers, as it helps to rule out this compound as a cause of unexpected positive screens in these specific assays. However, it is crucial to remember that immunoassays are screening tests, and all presumptive positive results should be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[9] The landscape of novel psychoactive substances is constantly evolving, and the potential for cross-reactivity in other, untested immunoassays remains a possibility.
References
- 1. Toxicology Reagent DRI® Ecstasy (MDMA) CLIA - McKesson [mms.mckesson.com]
- 2. wsp.wa.gov [wsp.wa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Brendan Bioanalytics : Enzyme Multiplied Immunoassay Technique [brendan.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. lin-zhi.com [lin-zhi.com]
- 7. lin-zhi.com [lin-zhi.com]
- 8. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 9. siemens-healthineers.com [siemens-healthineers.com]
Comparative Analysis of Published Findings on 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental data from published literature on 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET), a synthetic psychedelic tryptamine. Due to the limited number of direct replication studies, this document focuses on comparing findings from different studies that investigate the same pharmacological parameters, primarily receptor binding affinities and in vivo behavioral effects.
Receptor Binding Affinity
This compound's primary mechanism of action is believed to be through its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key mediator of psychedelic effects.[1][2][3]
Table 1: Comparison of this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Brandt et al. (2020) | Gallaher et al. (1993) |
| Human 5-HT2A | 69.9 | 15-fold lower affinity than psilocin (qualitative)[4] |
| Human 5-HT1A | 138 | - |
| Human 5-HT2B | 39.5 | - |
| Human 5-HT2C | 49.3 | - |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
The data presented by Brandt et al. (2020) was obtained using competitive radioligand binding assays. This technique is a standard method for determining the affinity of a compound for a specific receptor.[5][6][7]
-
Objective: To determine the inhibition constant (Ki) of this compound at various human serotonin receptor subtypes.
-
Methodology:
-
Preparation of Receptor Membranes: Membranes from cells expressing the specific human serotonin receptor subtypes were prepared.
-
Competitive Binding: A fixed concentration of a specific radioligand (a radioactive molecule that binds to the receptor) was incubated with the receptor membranes in the presence of varying concentrations of this compound.
-
Separation and Counting: The receptor-bound radioligand was separated from the unbound radioligand, typically by filtration. The amount of radioactivity bound to the filter was then quantified using a scintillation counter.[8]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. crb.wisc.edu [crb.wisc.edu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
A Comparative Analysis of Receptor Binding Profiles in 4-Substituted Tryptamines
This guide provides a detailed comparison of the receptor binding affinities of various 4-substituted tryptamines, a class of compounds known for their psychedelic effects, primarily mediated through the serotonin 5-HT2A receptor. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of quantitative binding data, experimental methodologies, and key structure-activity relationships.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro functional activity and binding affinities of several 4-substituted tryptamines at key human serotonin receptors. The primary targets for these compounds are the 5-HT₂ receptors, particularly the 5-HT₂A subtype, which is central to their psychedelic effects.[1][2] Data is presented as either EC₅₀ values, which measure the concentration of a drug that gives a half-maximal response in a functional assay, or as Kᵢ values, which represent the inhibition constant for radioligand binding. Lower values in both metrics indicate higher potency or affinity.
Table 1: Comparative Receptor Binding and Functional Potency of 4-Substituted Tryptamines
| Compound | 4-Position Substituent | N,N-Dialkyl Substituent | Receptor | Potency / Affinity (nM) | Data Type |
|---|---|---|---|---|---|
| Psilocin | -OH | Dimethyl (DMT) | h5-HT₂A | 14.7[1] | EC₅₀ |
| h5-HT₂B | 4.6[1] | EC₅₀ | |||
| h5-HT₂C | 22.6[1] | EC₅₀ | |||
| 4-HO-DET | -OH | Diethyl | h5-HT₂A | 21.6[1] | EC₅₀ |
| h5-HT₂B | 10.3[1] | EC₅₀ | |||
| h5-HT₂C | 111[1] | EC₅₀ | |||
| 4-HO-DIPT | -OH | Diisopropyl | h5-HT₂A | 51.1[1] | EC₅₀ |
| h5-HT₂B | 39.3[1] | EC₅₀ | |||
| h5-HT₂C | 1408[1] | EC₅₀ | |||
| 4-HO-MET | -OH | Methyl, Ethyl | h5-HT₂A | 17.6[1] | EC₅₀ |
| h5-HT₂B | 5.8[1] | EC₅₀ | |||
| h5-HT₂C | 54.7[1] | EC₅₀ | |||
| 4-AcO-DMT | -OAc | Dimethyl (DMT) | h5-HT₂A | 321[1] | EC₅₀ |
| h5-HT₂B | 106[1] | EC₅₀ | |||
| h5-HT₂C | 719[1] | EC₅₀ | |||
| 4-AcO-DET | -OAc | Diethyl | h5-HT₂A | 413[1][3] | EC₅₀ |
| h5-HT₂B | 175[1] | EC₅₀ | |||
| h5-HT₂C | 1580[1] | EC₅₀ | |||
| 4-AcO-DIPT | -OAc | Diisopropyl | h5-HT₂A | 993[1] | EC₅₀ |
| h5-HT₂B | 602[1] | EC₅₀ | |||
| h5-HT₂C | >10,000[1] | EC₅₀ | |||
| 4-PrO-DMT | -OPr | Dimethyl (DMT) | h5-HT₂A | 129[4] | Kᵢ |
| h5-HT₁A | 225[4] | Kᵢ |
| | | | h5-HT₂C | 453[4] | Kᵢ |
Data sourced from calcium mobilization assays[1] and radioligand binding assays[4].
Observations from the Data:
-
4-Hydroxy vs. 4-Acetoxy: O-acetylation of the 4-hydroxy group consistently reduces the in vitro potency at 5-HT₂ receptors by approximately 10- to 20-fold.[1][2] However, this does not necessarily translate to reduced in vivo effects, as 4-acetoxy compounds are believed to act as prodrugs, being deacetylated to their more active 4-hydroxy forms in the body.[2]
-
N,N-Dialkyl Substituents: Increasing the bulk of the N-alkyl groups tends to decrease potency, particularly at the 5-HT₂C receptor.[1][5] For example, the diisopropyl-substituted tryptamine (4-HO-DIPT) shows significantly lower potency at the h5-HT₂C receptor compared to its dimethyl counterpart (psilocin).[1]
-
Receptor Selectivity: Most 4-substituted tryptamines display high affinity for the 5-HT₂A and 5-HT₂B receptors, with generally lower potency at the 5-HT₂C receptor.[1] Many also show affinity for other serotonin receptors, such as 5-HT₁A.[4][6]
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the study of 4-substituted tryptamines.
Caption: Canonical 5-HT2A receptor Gq/PLC signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Structural relationship of 4-substituted tryptamines.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays or functional assays like calcium mobilization assays .
A. Competitive Radioligand Binding Assay Protocol
This assay measures the ability of a test compound (the 4-substituted tryptamine) to compete with a known radiolabeled ligand for binding to a specific receptor.[7]
1. Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest (e.g., 5-HT₂A).[3]
-
Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT₂A).[8]
-
Test Compound: The unlabeled 4-substituted tryptamine, prepared in a range of concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic conditions, typically containing Tris-HCl and MgCl₂.[9][10]
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[10]
-
Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.
2. Procedure:
-
Incubation: The receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in assay tubes or a 96-well plate.[10] The mixture is incubated at a specific temperature (e.g., 27-37°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[8][10]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[7][10]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[10]
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.[10]
3. Data Analysis:
-
The amount of radioactivity counted is inversely proportional to the affinity of the test compound for the receptor.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The IC₅₀ is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
B. Calcium Mobilization Assay
This is a functional assay used to measure the agonistic activity of compounds at Gq-coupled receptors like 5-HT₂A.[1] Activation of the 5-HT₂A receptor leads to an increase in intracellular calcium concentration.[11][12]
1. Procedure:
-
Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.
-
The test compound is added to the cells.
-
The change in fluorescence, which corresponds to the change in intracellular calcium levels, is measured over time using a fluorometric plate reader.
2. Data Analysis:
-
A dose-response curve is generated by plotting the fluorescence response against the log concentration of the compound.
-
The EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect) are calculated from this curve to determine the compound's potency and efficacy as an agonist.[1]
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 9. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differentiating 4-HO-DET from its Structural Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of psychoactive compounds is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and its primary structural isomers, focusing on analytical differentiation and potential pharmacological distinctions.
This compound, a synthetic tryptamine and analog of psilocin, is of significant interest in psychedelic research.[1][2] However, the potential for co-synthesis or misidentification of its structural isomers necessitates robust analytical methods for their differentiation. The primary structural isomers of this compound are positional isomers, where the hydroxyl (-OH) group is located at different positions on the indole ring: 5-HO-DET, 6-HO-DET, and 7-HO-DET.
This guide outlines key experimental protocols and presents available data to aid in the unambiguous identification of these compounds. It also explores the potential variations in their pharmacological activities and signaling pathways based on structure-activity relationships observed in related tryptamine congeners.
Molecular Structures
The foundational difference between this compound and its structural isomers lies in the position of the hydroxyl group on the indole nucleus. These subtle structural changes can lead to significant differences in their physicochemical properties and biological activities.
Analytical Differentiation
The differentiation of these isomers relies on a combination of chromatographic and spectroscopic techniques. While direct comparative data for all this compound isomers is scarce in the literature, principles derived from the analysis of analogous tryptamines, such as the positional isomers of psilocin (4-HO-DMT), can be applied.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for separating and identifying these isomers.
Table 1: Predicted Physicochemical Properties and Expected Chromatographic Behavior
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted logP | Expected HPLC Elution Order (Reversed-Phase) | Expected GC Elution Order |
| This compound | C₁₄H₂₀N₂O | 232.327 | 2.7 | 3 | 3 |
| 5-HO-DET | C₁₄H₂₀N₂O | 232.327 | 1.9[3] | 1 | 1 |
| 6-HO-DET | C₁₄H₂₀N₂O | 232.327 | 3.1[3] | 4 | 4 |
| 7-HO-DET | C₁₄H₂₀N₂O | 232.327 | - | 2 | 2 |
Note: Predicted logP values are from available literature and are used to infer elution order. The elution order for 7-HO-DET is an educated estimation based on general principles of indole chemistry.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for the separation of these closely related isomers.
References
A Comparative In Vivo Analysis of 4-HO-DET and LSD in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and lysergic acid diethylamide (LSD), two serotonergic psychedelics, based on available in vivo data from animal models. The objective is to present a side-by-side comparison of their pharmacological and behavioral profiles to inform preclinical research and drug development.
Introduction
This compound is a synthetic tryptamine psychedelic, structurally related to psilocin.[1] LSD is a well-characterized ergoline derivative known for its potent psychedelic effects.[2] Both compounds are agonists at serotonin 5-HT₂A receptors, which is believed to be the primary mechanism mediating their psychedelic effects.[1][3] This guide synthesizes findings from various animal studies to compare their receptor binding, behavioral effects, and underlying signaling mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and LSD from animal studies. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₂A | 5-HT₁A | Dopamine D₂ |
| This compound | Data not available | Data not available | No significant activity |
| LSD | ~2.3 (mouse brain)[4] | ~1.02 (mouse brain)[4] | High affinity[5][6] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Behavioral Effects in Rodents (Head-Twitch Response - HTR)
| Compound | Animal Model | ED₅₀ |
| This compound | C57BL/6J mice | 1.56 µmol/kg[7] |
| LSD | C57BL/6J mice | 0.024 mg/kg (male)[4] |
| 0.051 mg/kg (female)[4] |
Note: The head-twitch response (HTR) is a behavioral proxy for psychedelic-like effects in rodents.[3]
Experimental Protocols
Head-Twitch Response (HTR) Assay
The head-twitch response is a rapid, involuntary rotational movement of the head, and its frequency is quantified as a measure of 5-HT₂A receptor activation.[3]
-
Drug Administration: Compounds are dissolved in a vehicle (e.g., saline) and administered via subcutaneous (SC) or intraperitoneal (IP) injection.[4]
-
Observation: Following administration, mice are placed in an observation chamber. The number of head twitches is counted for a defined period, often starting a few minutes after injection and lasting for 10-30 minutes.[7]
-
Data Analysis: The dose-response relationship is analyzed to determine the ED₅₀, the dose that produces 50% of the maximal effect.[8]
Signaling Pathways
Both this compound and LSD exert their primary effects through the serotonin 5-HT₂A receptor.[1][2] Activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades that are believed to underlie their psychedelic effects.
The diagram below illustrates the canonical signaling pathway for 5-HT₂A receptor agonists.
Caption: 5-HT₂A receptor signaling cascade activated by psychedelics.
Recent research also points to the involvement of the Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin receptor kinase B (TrkB) pathway in the neuroplastic effects of psychedelics.[5]
The following diagram outlines a generalized experimental workflow for comparing the in vivo effects of these compounds.
Caption: Generalized workflow for in vivo psychedelic compound comparison.
Discussion and Conclusion
Based on the available, albeit limited, comparative data, both this compound and LSD induce the head-twitch response in mice, a key indicator of 5-HT₂A receptor-mediated psychedelic potential.[1][9] LSD appears to be significantly more potent than this compound in inducing this behavior.
A notable difference in their receptor binding profiles is LSD's significant affinity for dopamine receptors, which is not observed with this compound.[1][5] This broader receptor engagement of LSD may contribute to its distinct and complex behavioral effects.[6] The behavioral effects of LSD have been shown to involve an initial 5-HT₂A receptor-mediated phase followed by a dopamine D₂ receptor-dependent phase in drug discrimination tasks in rodents.[6][10]
It is crucial to emphasize the absence of direct, head-to-head in vivo comparative studies of this compound and LSD. Future research should aim to directly compare these compounds within the same experimental paradigms to provide a more definitive assessment of their relative potencies, efficacies, and behavioral profiles. Such studies would be invaluable for understanding the structure-activity relationships of serotonergic psychedelics and for the development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. LSD - Wikipedia [en.wikipedia.org]
- 3. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. adaa.org [adaa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD-stimulated behaviors in mice require β-arrestin 2 but not β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
Correlating In Vitro and In Vivo Data for 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available in vitro and in vivo data for the synthetic tryptamine 4-hydroxy-N,N-diethyltryptamine (4-HO-DET). This compound, a close structural analog of the psychedelic compound psilocin (4-HO-DMT), has been a subject of interest for its potential psychoactive effects. Understanding the relationship between its activity at the molecular level and its physiological and behavioral outcomes is crucial for predicting its pharmacological profile and therapeutic potential.
Executive Summary
This compound is a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, which is consistent with its classification as a psychedelic compound. In vivo studies in mice, specifically the head-twitch response (HTR), confirm its 5-HT2A receptor-mediated psychedelic-like effects. While specific pharmacokinetic data for this compound in humans or animals is limited, information on its oral dosage and duration of action in humans provides a preliminary understanding of its in vivo profile. Prodrugs of this compound, such as ethocybin (4-phosphoryloxy-N,N-diethyltryptamine or 4-PO-DET) and 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET), are presumed to be converted to the active compound in vivo. A direct quantitative correlation between the in vitro receptor affinity and functional activity with the in vivo psychedelic potency of this compound has not been explicitly established in the literature, highlighting an area for future research.
Data Presentation
In Vitro Data: Receptor Binding and Functional Activity
This compound's primary pharmacological action is mediated through its interaction with serotonin receptors. The following table summarizes its in vitro activity at key receptor subtypes.
| Receptor Subtype | Assay Type | Species | Value | Unit | Reference |
| h5-HT2A | Calcium Mobilization | Human | EC50 = 6.4 | nM | [1][2] |
| Emax = 103 | % of 5-HT | [1][2] | |||
| m5-HT2A | Calcium Mobilization | Mouse | EC50 = 4.8 | nM | [1][2] |
| Emax = 101 | % of 5-HT | [1][2] | |||
| h5-HT2B | Calcium Mobilization | Human | EC50 = 3.9 | nM | [1][2] |
| Emax = 102 | % of 5-HT | [1][2] | |||
| h5-HT2C | Calcium Mobilization | Human | EC50 = 20.1 | nM | [1][2] |
| Emax = 99 | % of 5-HT | [1][2] |
EC50: Half-maximal effective concentration; Emax: Maximum effect relative to serotonin (5-HT).
In Vivo Data: Preclinical and Human Studies
In vivo data provides insights into the physiological and behavioral effects of this compound. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans[3].
| Parameter | Species | Value | Unit | Notes | Reference |
| Head-Twitch Response (ED50) | Mouse | 1.56 | µmol/kg | Behavioral proxy for psychedelic effects. | [1][2] |
| Oral Dosage (Human) | Human | 10 - 25 | mg | Typical recreational or therapeutic dose. | [4][5] |
| Onset of Action (Oral, Human) | Human | 30 - 45 | minutes | Time to first noticeable effects. | [4] |
| Duration of Action (Oral, Human) | Human | 2 - 6 | hours | Total duration of subjective effects. | [4] |
Experimental Protocols
Calcium Mobilization Assay
This in vitro functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound at Gq-coupled receptors, such as the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Cell Culture: Stably transfected cell lines expressing the human or mouse serotonin receptor of interest (e.g., HEK 293 cells) are cultured under standard conditions.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Addition: Various concentrations of this compound are added to the cells.
-
Signal Detection: A fluorescent plate reader is used to measure the change in fluorescence intensity over time. The activation of the Gq-coupled 5-HT2 receptors by this compound leads to an increase in intracellular calcium, resulting in a detectable fluorescent signal.
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 and Emax values. The Emax is typically expressed as a percentage of the maximal response induced by the endogenous ligand, serotonin.[1][2]
Head-Twitch Response (HTR) in Mice
The HTR is a rapid, side-to-side head movement in rodents that is specifically induced by 5-HT2A receptor agonists with psychedelic properties in humans.
-
Animal Subjects: Male C57BL/6J mice are commonly used for this assay.
-
Drug Administration: this compound is administered to the mice, typically via subcutaneous or intraperitoneal injection, at various doses.
-
Observation Period: Following drug administration, the mice are placed in an observation chamber. The frequency of head twitches is recorded for a defined period, often 30-60 minutes.
-
Data Recording and Analysis: Head twitches can be scored manually by a trained observer or automatically using a magnetometer-based system or video analysis software. The dose-response relationship is then analyzed to determine the ED50, which is the dose that produces 50% of the maximal response.[1][2][3]
Visualization of Pathways and Workflows
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [chemeurope.com]
- 6. Pharmacokinetics of psilocybin: a systematic review. - Drugs and Alcohol [drugsandalcohol.ie]
Safety Operating Guide
Proper Disposal of 4-HO-DET: A Guide for Laboratory Professionals
Effective management and disposal of research chemicals are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential guidance on the proper disposal procedures for 4-HO-DET (4-hydroxydiethyltryptamine), a psychedelic tryptamine. Due to the limited specific disposal information for this compound, the following procedures are based on established best practices for the disposal of hazardous research chemicals and psilocybin analogs.
Key Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, must adhere to strict safety and environmental regulations. The following table summarizes the fundamental principles for handling and disposing of hazardous laboratory chemicals.
| Principle | Guideline | Rationale |
| Waste Segregation | Never mix incompatible wastes. Store this compound waste separately from other chemical waste streams unless compatibility is confirmed. | Prevents dangerous chemical reactions, such as the generation of toxic gases, fires, or explosions. |
| Container Management | Use sturdy, leak-proof, and chemically compatible containers for waste collection. Keep containers closed except when adding waste. | Ensures safe containment and prevents spills or evaporation of hazardous substances.[1][2] |
| Labeling | Clearly label all waste containers with "Hazardous Waste" and the full chemical name (4-hydroxydiethyltryptamine). Do not use abbreviations. | Provides essential information for safe handling, storage, and disposal by waste management personnel.[2][3] |
| Prohibited Disposal Methods | Do not dispose of this compound down the sink, in regular trash, or through evaporation.[1][2] | Protects water systems and the environment from contamination by hazardous chemicals. |
| Accumulation Limits | Adhere to institutional and regulatory limits for the amount of hazardous waste stored in the laboratory.[2][3] | Minimizes risks associated with storing large quantities of hazardous materials. |
| Professional Disposal | All chemical waste must be disposed of through a licensed hazardous waste management service or the institution's Environmental Health & Safety (EHS) department.[1][4] | Ensures that the waste is handled, transported, and disposed of in accordance with all federal, state, and local regulations. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound from a research laboratory.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect all waste materials containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, vials), and cleaning materials from spills.
-
For pure compound or concentrated solutions, transfer to a designated hazardous waste container.
-
The first rinse of any container that held this compound must be collected as hazardous waste.[2][3]
-
-
Container Labeling and Storage:
-
Use a designated, properly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "4-hydroxydiethyltryptamine," and an estimate of the concentration and quantity.
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
-
Request for Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 90-180 days), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.[1]
-
-
Record Keeping: Maintain accurate records of the generation and disposal of all this compound waste in accordance with laboratory and institutional protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Protocols for Handling 4-Ho-DET
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of 4-hydroxy-N,N-diethyltryptamine (4-Ho-DET), a synthetic tryptamine compound. Due to its classification as a potentially hazardous research chemical, stringent adherence to safety protocols is imperative to ensure personnel safety and regulatory compliance. The following procedures are based on best practices for handling potent psychoactive compounds and information available for structurally similar chemicals.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a comprehensive PPE regimen is mandatory to prevent accidental exposure through inhalation, ingestion, or dermal contact. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical Splash Goggles | Double-gloving with nitrile gloves | Disposable lab coat with tight cuffs | NIOSH-approved respirator with P100 filter |
| Solution Preparation | Chemical Splash Goggles with Face Shield | Double-gloving with nitrile gloves | Chemical-resistant apron over lab coat | Fume hood or NIOSH-approved respirator |
| General Handling in Solution | Safety Glasses with Side Shields | Single pair of nitrile gloves | Standard lab coat | Not generally required if handled in a well-ventilated area |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridge |
| Waste Disposal | Safety Glasses with Side Shields | Nitrile gloves | Standard lab coat | Not generally required |
Experimental Protocols: Safe Handling and Disposal
2.1. Standard Handling Procedure for this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation: Before handling the compound, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. Prepare all required equipment, such as spatulas, weigh boats, and vials.
-
Weighing: All weighing of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles. Use anti-static weigh boats to minimize powder dispersal.
-
Solution Preparation: When preparing solutions, add the solvent to the weighed this compound powder slowly and carefully to avoid splashing. Ensure adequate ventilation, preferably within a fume hood.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water, even if gloves were worn.
2.2. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
3.1. Spill Decontamination
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For powder spills, carefully cover the area with damp paper towels to avoid creating dust.
-
Neutralization/Cleaning: Clean the spill area with a suitable laboratory detergent and water. For a final rinse, a 10% bleach solution followed by a rinse with water can be used for decontamination.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
3.2. Accidental Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
In all cases of accidental exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for 4-Hydroxytryptamine to the medical personnel.
Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
